7-Bromoquinoxalin-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromoquinoxalin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-5-1-2-6-7(3-5)12-8(10)4-11-6/h1-4H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAQMZGUSCZFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571447 | |
| Record name | 7-Bromoquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212327-11-2 | |
| Record name | 7-Bromoquinoxalin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Bromoquinoxalin-2-amine from o-Phenylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust, multi-step synthetic route for the preparation of 7-Bromoquinoxalin-2-amine, a valuable scaffold in medicinal chemistry, starting from the readily available o-phenylenediamine. The described methodology is based on established and reliable chemical transformations, ensuring reproducibility for research and development purposes.
Executive Summary
The synthesis of this compound from o-phenylenediamine is most effectively achieved through a four-step sequence. A direct conversion is not feasible; therefore, the process begins with the regioselective bromination of the o-phenylenediamine starting material. This is followed by the construction of the quinoxaline core via cyclocondensation, subsequent functional group manipulation at the C2 position, and finally, amination to yield the target compound. This guide details the experimental protocols, quantitative data based on analogous reactions, and logical workflows for each stage of the synthesis.
Overall Synthetic Workflow
The synthesis is logically divided into four primary stages, starting with the preparation of a key brominated intermediate from o-phenylenediamine. Each subsequent step builds upon the quinoxaline scaffold to introduce the required functionalities.
Caption: High-level workflow for the synthesis of this compound.
Detailed Synthetic Pathway and Experimental Protocols
The following sections provide detailed, step-by-step procedures for the synthesis of this compound. The reaction scheme is illustrated below, followed by the experimental protocols for each transformation.
Caption: Detailed multi-step reaction scheme for the target synthesis.
Step 0: Synthesis of 4-Bromo-o-phenylenediamine (2)
This initial step modifies the starting material, o-phenylenediamine, to introduce the bromo-substituent at the required position. The procedure involves protection of the amino groups, bromination, and subsequent deprotection.
Experimental Protocol: (Adapted from patent literature[1])
-
Acetylation: In a 1 L flask, dissolve o-phenylenediamine (80 g) in glacial acetic acid (640 mL) with vigorous stirring until the solution is clear. Cool the solution in an ice bath and add acetic anhydride (158 g) dropwise. Warm the mixture to 50°C and stir for 1 hour. Monitor the reaction by TLC until the starting material is consumed.
-
Bromination: Cool the reaction mixture to 25°C. Add sodium bromide (80 g) and stir until dissolved. Slowly add 30% hydrogen peroxide (92 g) dropwise over 2 hours. After the addition is complete, warm the mixture to 50°C and stir for an additional 2 hours.
-
Work-up & Hydrolysis: Pour the reaction solution into 2000 g of ice water containing sodium sulfite (9 g) and stir until any red color disappears. Filter the resulting white solid (4-bromo-o-phenyl diacetamide) and dry. To a 3 L flask under a nitrogen atmosphere, add sodium hydroxide (122 g), methanol (1.2 L), and water. Add the dried intermediate and heat the mixture to 80°C until hydrolysis is complete (monitored by TLC).
-
Purification: Cool the mixture, extract with a suitable organic solvent (e.g., dichloromethane), wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-o-phenylenediamine. Recrystallization from a solvent such as tert-butyl methyl ether can be performed for further purification.
| Parameter | Value | Reference |
| Starting Material | o-Phenylenediamine | N/A |
| Key Reagents | Acetic Anhydride, NaBr, H₂O₂, NaOH | [1] |
| Product | 4-Bromo-o-phenylenediamine | N/A |
| CAS Number | 1575-37-7 | N/A |
| Purity | >98% (as reported in reference) | [1] |
Step 1: Synthesis of 7-Bromoquinoxalin-2-ol (3)
This step involves the key cyclocondensation reaction to form the quinoxaline heterocyclic core.
Experimental Protocol: (Adapted from the synthesis of quinoxalin-2-ol[2])
-
To a solution of glyoxylic acid monohydrate (1.1 eq) in methanol, add a solution of 4-bromo-o-phenylenediamine (1.0 eq) in methanol slowly at 0°C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, a precipitate of 7-bromoquinoxalin-2-ol should form.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the desired product.
| Parameter | Value (Analogous Reaction) | Reference |
| Starting Material | 4-Bromo-o-phenylenediamine | N/A |
| Key Reagent | Glyoxylic Acid Monohydrate | [2] |
| Product | 7-Bromoquinoxalin-2-ol | N/A |
| Expected Yield | ~85-90% | [2] |
| Physical State | Crystalline Solid | [2] |
Step 2: Synthesis of 2-Chloro-7-bromoquinoxaline (4)
The hydroxyl group of the quinoxalin-2-ol intermediate is converted to a chloro group, which is a better leaving group for the subsequent nucleophilic substitution.
Experimental Protocol: (Adapted from the synthesis of 2-chloro-7-nitroquinoxaline[2][3])
-
In a round-bottom flask equipped with a reflux condenser, suspend 7-bromoquinoxalin-2-ol (1.0 eq) in phosphoryl chloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux and maintain for 3-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice in a large beaker with vigorous stirring. This quenching step is highly exothermic.
-
A precipitate will form. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum to yield 2-chloro-7-bromoquinoxaline.
| Parameter | Value (Analogous Reaction) | Reference |
| Starting Material | 7-Bromoquinoxalin-2-ol | N/A |
| Key Reagent | Phosphoryl Chloride (POCl₃) | [2][3] |
| Product | 2-Chloro-7-bromoquinoxaline | N/A |
| CAS Number | 89891-65-6 | [1][4] |
| Expected Yield | ~95% | [2][3] |
| Physical State | Solid | [2][3] |
Step 3: Synthesis of this compound (5)
This final step introduces the amine functionality at the C2 position to yield the target molecule. A robust, two-stage amination/deprotection method is presented.
Experimental Protocol: (Adapted from the synthesis of 7-nitroquinoxalin-2-amine[2])
-
Amination with Protected Amine: To a solution of 2-chloro-7-bromoquinoxaline (1.0 eq) in ethanol, add triethylamine (3.0 eq) and p-methoxybenzylamine (1.05 eq).
-
Heat the reaction mixture to reflux for 3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the solution and evaporate the solvent under reduced pressure. Wash the resulting solid with water and filter to obtain the intermediate, N-(4-methoxybenzyl)-7-bromoquinoxalin-2-amine.
-
Deprotection: Add the dried intermediate to trifluoroacetic acid (TFA) and heat the mixture at 50°C for 24 hours.
-
Evaporate the TFA under reduced pressure. Add brine to the residue to precipitate the product.
-
Filter the solid, wash with a small amount of ethyl acetate, and dry under vacuum to furnish the final product, this compound, with high purity.
| Parameter | Value (Analogous Reaction) | Reference |
| Starting Material | 2-Chloro-7-bromoquinoxaline | N/A |
| Key Reagents | p-Methoxybenzylamine, TFA | [2] |
| Product | This compound | N/A |
| CAS Number | 212327-11-2 | [5] |
| Expected Yield | ~85-95% (for the two stages) | [2] |
| Physical State | Solid | N/A |
Conclusion
The presented four-step synthesis provides a reliable and scalable pathway to this compound from o-phenylenediamine. By leveraging well-established reactions and adapting them for the specific bromo-substituted intermediates, this guide offers a clear and actionable protocol for researchers. The quantitative data, based on closely related analogs, suggests that high yields can be expected at each stage. This technical document serves as a valuable resource for the synthesis of this important heterocyclic building block in the fields of pharmaceutical chemistry and materials science.
References
An In-depth Technical Guide to the Physicochemical Properties of 7-Bromoquinoxalin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 7-Bromoquinoxalin-2-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this compound, this guide also includes predicted values and, for comparative purposes, experimental data for its isomer, 5-Bromoquinoxalin-6-amine. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of quinoxaline derivatives.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are key considerations in drug discovery and development.
General Information
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 212327-11-2 | N/A |
| Molecular Formula | C₈H₆BrN₃ | N/A |
| Molecular Weight | 224.06 g/mol | N/A |
Predicted and Comparative Physicochemical Data
| Property | This compound (Predicted) | 5-Bromoquinoxalin-6-amine (Experimental/Predicted) | Source |
| Melting Point | Data not available | 151-153 °C (Experimental) | [1][2][3] |
| Boiling Point | Data not available | 367.0 ± 37.0 °C (Predicted) | [2] |
| Solubility | Data not available | Slightly soluble in Chloroform and Methanol | [2] |
| pKa (acidic) | Data not available | 0.33 ± 0.30 (Predicted) | [1][2] |
| logP | Data not available | 2.55570 (Predicted) | [1] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are provided below. These protocols are standard methods and can be applied to this compound.
Melting Point Determination
The melting point of a crystalline solid is a key indicator of its purity.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (0.5-2 °C) is indicative of a pure compound.
Solubility Determination
Solubility is a crucial property that affects a compound's bioavailability and formulation.
Protocol: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and the concentration of the dissolved this compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an amine, the pKa of its conjugate acid is typically reported.
Protocol: Potentiometric Titration
-
Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a stirrer.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.
logP Determination
The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME properties.
Protocol: Shake-Flask Method for Octanol-Water Partition Coefficient (logP)
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Visualizations
Synthesis Workflow for a Related Quinoxaline Amine
As no specific signaling pathways for this compound have been reported, a representative experimental workflow for the synthesis of the related compound, 7-nitroquinoxalin-2-amine, is presented below. This multi-step synthesis illustrates a common route to functionalized quinoxaline amines.[4]
Caption: Synthetic pathway for 7-nitroquinoxalin-2-amine.
Physicochemical Property Determination Workflow
The following diagram illustrates a logical workflow for the characterization of a novel compound like this compound.
Caption: Workflow for physicochemical characterization.
References
7-Bromoquinoxalin-2-amine: A Technical Guide for Researchers
CAS Number: 212327-11-2
This technical guide provides a comprehensive overview of 7-Bromoquinoxalin-2-amine, a heterocyclic amine of interest to researchers in drug discovery and chemical synthesis. This document collates available information on its chemical properties, potential synthesis, safety and handling, and commercial availability.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, key properties can be inferred from its structure and data for related compounds.
| Property | Value | Source/Reference |
| CAS Number | 212327-11-2 | AA BLOCKS |
| Molecular Formula | C₈H₆BrN₃ | AA BLOCKS |
| Molecular Weight | 224.06 g/mol | AA BLOCKS |
| Appearance | Not specified; likely a solid | Inferred from related compounds |
| Solubility | Not specified | Inferred from related compounds |
| Melting Point | Not specified | Inferred from related compounds |
| Boiling Point | Not specified | Inferred from related compounds |
Synthesis
The proposed synthetic pathway would likely involve the condensation of 4-bromo-1,2-diaminobenzene with glyoxylic acid to form an intermediate, which is then further reacted to yield the final product. The detailed experimental conditions would require optimization but would likely follow the general principles outlined in the synthesis of similar quinoxaline derivatives.
Logical Workflow for a Potential Synthesis:
Caption: A logical workflow for the potential synthesis of this compound.
Experimental Protocols
Detailed experimental protocols for the use of this compound in biological assays or other research applications are not currently published. Researchers interested in evaluating this compound would need to develop their own protocols based on the intended application. For example, in a kinase inhibitor screening assay, the compound would typically be dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations for testing against a panel of kinases.
Biological Activity and Signaling Pathways
There is no specific information in the public domain regarding the biological activity of this compound or its involvement in any signaling pathways. Quinoxaline derivatives, as a class of compounds, are known to exhibit a wide range of biological activities, and some have been investigated as kinase inhibitors. Therefore, it is plausible that this compound could be a candidate for screening in various biological assays, particularly those related to cell signaling and oncology.
Illustrative Signaling Pathway for Kinase Inhibition:
Caption: A generalized signaling pathway illustrating the potential mechanism of action for a kinase inhibitor.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, safety information for the related compound, 6-Bromoquinoxalin-2-amine, indicates that it is classified with GHS07 and GHS08 pictograms, with hazard statements H315, H319, and H335.
Based on this, this compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Suppliers
This compound is available from several chemical suppliers, primarily for research and development purposes.
| Supplier | Product Number | Purity | Quantity |
| AA BLOCKS | Not specified | ≥97% | Not specified |
| ABC Chem | Not specified | Not specified | Not specified |
| Chem-Impex International | Not specified | Not specified | Not specified |
| EDASA Scientific | Not specified | Not specified | Not specified |
| Key Organics | Not specified | Not specified | Not specified |
| MolPort | Not specified | Not specified | Not specified |
| Vitas-M Laboratory | Not specified | Not specified | Not specified |
Note: Availability and product specifications are subject to change. Please consult the respective supplier's website for the most current information.
This technical guide is intended to provide a starting point for researchers interested in this compound. Further experimental work is required to fully characterize its properties and potential applications.
The Solubility Profile of 7-Bromoquinoxalin-2-amine: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 7-Bromoquinoxalin-2-amine, a key heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility trends in common organic solvents based on the general principles of quinoxaline chemistry. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications.
The solubility of a compound is a critical physicochemical parameter that profoundly influences its biological activity, bioavailability, and suitability for various stages of the drug development process, from synthesis and purification to formulation.[1] The quinoxaline scaffold, a fusion of benzene and pyrazine rings, often imparts a degree of planarity and aromaticity that can lead to challenges in solubility.[1] However, the presence of an amine substituent at the 2-position is anticipated to enhance its solubility in polar solvents through hydrogen bonding interactions.[1]
Predicted Solubility of this compound
Based on the structural features of this compound and the established behavior of similar quinoxaline derivatives, a qualitative assessment of its solubility in a range of common organic solvents is presented in Table 1. It is crucial to note that these are predictive estimations, and experimental verification is strongly recommended.
| Solvent Category | Solvent | Predicted Solubility | Rationale |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | High | Excellent hydrogen bond acceptor, capable of effectively solvating the amine group and the quinoxaline nitrogen atoms. Commonly used for stock solutions.[2] |
| Dimethylformamide (DMF) | High | Similar to DMSO, its high polarity and ability to accept hydrogen bonds suggest good solubility.[2] | |
| Protic Polar | Methanol (MeOH) | Moderate to High | Capable of both donating and accepting hydrogen bonds, facilitating interaction with the amine and quinoxaline nitrogens. |
| Ethanol (EtOH) | Moderate | Slightly less polar than methanol, which may result in a modest decrease in solubility. | |
| Ethereal | Tetrahydrofuran (THF) | Low to Moderate | Acts as a hydrogen bond acceptor but lacks the high polarity of DMSO or DMF, suggesting limited solubility.[2] |
| Chlorinated | Dichloromethane (DCM) | Low | Primarily a non-polar solvent with limited capacity for hydrogen bonding, leading to expected poor solubility. |
| Aromatic | Toluene | Low | The non-polar aromatic nature of toluene is unlikely to effectively solvate the polar amine group of the molecule.[2] |
| Non-polar | Hexane/Heptane | Very Low | The significant mismatch in polarity between the compound and these aliphatic hydrocarbon solvents predicts negligible solubility.[2] |
Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method
To obtain precise and reliable quantitative solubility data for this compound, the isothermal shake-flask method is a well-established and robust technique.[3] The following protocol provides a detailed methodology for its implementation.
1. Materials and Equipment:
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature incubator/shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, ensuring enough solid remains undissolved at equilibrium to confirm saturation.
-
Accurately dispense a known volume of each selected organic solvent into the corresponding vials.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[4]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow for the settling of excess solid.
-
Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid microparticles.
-
Accurately dilute the filtered supernatant with a suitable solvent (often the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Factors Influencing the Solubility of Quinoxaline Derivatives
The solubility of quinoxaline derivatives like this compound is governed by a complex interplay of several factors[1]:
-
Substituent Effects: The nature and position of functional groups on the quinoxaline ring are paramount. The amino group in this compound is expected to increase solubility in polar, protic solvents due to its hydrogen bonding capabilities.[1]
-
Solvent Polarity: The principle of "like dissolves like" is a fundamental guide. Polar functional groups on the solute will favor solubility in polar solvents.[1]
-
Crystal Lattice Energy: A high crystal lattice energy, which corresponds to strong intermolecular forces in the solid state, will generally result in lower solubility as more energy is required to break the crystal structure.[1]
-
Temperature: For most solid solutes, solubility increases with an increase in temperature. This property is often exploited during recrystallization for purification.[5]
This technical guide provides a foundational understanding of the solubility of this compound. For successful drug development, it is imperative to complement these theoretical predictions with robust experimental data. The provided protocol offers a reliable framework for generating such critical information.
References
Spectroscopic Profile of 7-Bromoquinoxalin-2-amine: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the expected nuclear magnetic resonance (NMR) spectral characteristics of 7-Bromoquinoxalin-2-amine, a significant heterocyclic compound in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of its structural features through spectroscopic analysis.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for the proton (¹H) and carbon-¹³ (¹³C) nuclei of this compound. These predictions are derived from the analysis of structurally similar quinoxaline derivatives and standard chemical shift increments.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.0 - 8.2 | Singlet | - |
| H-5 | 7.8 - 8.0 | Doublet | 8.5 - 9.0 |
| H-6 | 7.5 - 7.7 | Doublet of doublets | 8.5 - 9.0, ~2.0 |
| H-8 | 8.1 - 8.3 | Doublet | ~2.0 |
| NH₂ | 5.0 - 6.0 | Broad Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 158 |
| C-3 | 135 - 138 |
| C-4a | 138 - 141 |
| C-5 | 130 - 133 |
| C-6 | 128 - 131 |
| C-7 | 120 - 123 |
| C-8 | 132 - 135 |
| C-8a | 140 - 143 |
Experimental Protocol for NMR Analysis
The following provides a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra for quinoxaline derivatives such as this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
-
The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is typically sufficient.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak.
3. ¹³C NMR Spectroscopy:
-
Instrument: The same spectrometer as for ¹H NMR.
-
Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C and its lower gyromagnetic ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm is generally appropriate.
-
-
Processing: Apply a Fourier transform to the FID with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.
Molecular Structure and Logical Workflow
To provide a clear visual reference for the assignment of NMR signals, the chemical structure of this compound is presented below.
Caption: Chemical Structure of this compound.
The logical workflow for the characterization of this and similar compounds is outlined in the following diagram.
Caption: General workflow for the synthesis and characterization of a chemical compound.
An In-depth Technical Guide to the Reactivity of the Amino Group in 7-Bromoquinoxalin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoquinoxalin-2-amine is a key heterocyclic building block in medicinal chemistry and materials science. Its synthetic utility is largely defined by the reactivity of its two primary functional groups: the C-Br bond at the 7-position and the amino group at the 2-position. This technical guide provides an in-depth analysis of the reactivity of the 2-amino group, focusing on its electronic properties, basicity, nucleophilicity, and its participation in key synthetic transformations. Detailed experimental protocols and mechanistic diagrams are provided to serve as a practical resource for researchers utilizing this scaffold in their work.
Introduction and Electronic Profile
The quinoxaline core is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms in the pyrazine ring. This inherent electron deficiency significantly influences the reactivity of its substituents. In this compound, the 2-amino group acts as an electron-donating group (+R effect) that pushes electron density into the ring, thereby activating the ring towards certain reactions but also modulating its own nucleophilicity.
Conversely, the bromine atom at the 7-position exerts a dual electronic effect: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). Given its position, the primary influence on the 2-amino group is an electron-withdrawing inductive effect, which further reduces the electron density on the nitrogen atom of the amino group. This interplay of electronic effects governs the chemical behavior of the molecule.
Basicity and Nucleophilicity: A Quantitative Perspective
The amino group in this compound is therefore a weak base but remains a competent nucleophile for a range of important chemical transformations, provided appropriate reagents and conditions are employed.
| Compound | pKa (of Conjugate Acid) | Comment | Reference |
| Aniline | 4.60 | Reference aromatic amine. | [1] |
| m-Bromoaniline | 3.51 | Demonstrates the -I effect of bromine. | [2] |
| p-Bromoaniline | 3.91 | Weaker -I effect at para position compared to meta. | [3] |
| This compound | ~1.5 - 2.5 (Estimated) | Basicity is significantly reduced by the two ring nitrogens and the bromo substituent. | N/A |
Key Synthetic Transformations of the Amino Group
The nucleophilic character of the 2-amino group allows it to participate in several fundamental bond-forming reactions.
N-Acylation
N-acylation is a robust reaction for converting the primary amine into a more complex amide. This is typically achieved using acyl chlorides or anhydrides in the presence of a non-nucleophilic base to scavenge the acid byproduct.
Experimental Protocol: N-Acylation
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent: Slowly add the desired acyl chloride (1.1 eq.) or anhydride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[4][5]
N-Alkylation
Direct N-alkylation with alkyl halides can be performed, although over-alkylation to the tertiary amine is a potential side reaction. Using a stoichiometric amount of the alkylating agent and carefully controlling reaction conditions can favor mono-alkylation.
Experimental Protocol: N-Alkylation
-
Preparation: To a solution of this compound (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0 eq.) or cesium carbonate (Cs₂CO₃) (1.5 eq.).
-
Reagent Addition: Add the alkyl halide (e.g., alkyl bromide or iodide) (1.0-1.2 eq.).
-
Reaction: Heat the mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC.
-
Workup: Cool the reaction to room temperature, pour into water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The 2-amino group can serve as the nucleophilic component in a palladium-catalyzed Buchwald-Hartwig amination, coupling with an aryl or heteroaryl halide to form a C-N bond. This is a powerful method for synthesizing N-aryl derivatives.
Experimental Protocol: Buchwald-Hartwig Amination
-
Preparation: In an oven-dried Schlenk tube, combine this compound (1.2 eq.), the aryl bromide/iodide coupling partner (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 4-6 mol%).
-
Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 eq.).
-
Reaction: Evacuate and backfill the tube with an inert gas (3x). Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane. Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.[6][7]
Condensation with Carbonyls
The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines if desired.
Experimental Protocol: Imine Formation
-
Preparation: Dissolve this compound (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a solvent such as ethanol or toluene.
-
Catalyst: Add a catalytic amount of an acid (e.g., a few drops of acetic acid or p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, for 2-8 hours.
-
Isolation: Cool the reaction mixture. The imine product may precipitate upon cooling and can be isolated by filtration. Alternatively, remove the solvent under reduced pressure and purify the residue by recrystallization or chromatography.[8]
Orthogonal Reactivity: Suzuki-Miyaura Coupling at C-Br
A key feature of this compound is the ability to selectively functionalize the C-Br bond while leaving the amino group intact. The Suzuki-Miyaura reaction is ideal for this, coupling the C7-Br with various boronic acids to form new C-C bonds. The conditions are generally mild enough not to interfere with the 2-amino group.[9][10]
Experimental Protocol: Suzuki-Miyaura Coupling
-
Preparation: In a flask, combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent: Add a mixture of solvents, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Deoxygenate the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction to 80-100 °C for 4-16 hours until TLC indicates consumption of the starting material.
-
Workup: Cool the reaction, dilute with water, and extract with ethyl acetate or DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via flash column chromatography.[11][12]
Conclusion
The 2-amino group of this compound, while deactivated by the electron-withdrawing nature of the heterocyclic core, remains a versatile nucleophile for a host of essential synthetic transformations. Its reactivity allows for derivatization through N-acylation, N-alkylation, Buchwald-Hartwig amination, and condensation reactions. Furthermore, its presence provides an orthogonal handle to the C-Br bond, which is readily functionalized via palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. A thorough understanding of these reactivity patterns enables chemists to strategically employ this compound as a valuable scaffold in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- 1. quora.com [quora.com]
- 2. afit.edu [afit.edu]
- 3. journaleras.com [journaleras.com]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. youtube.com [youtube.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. benchchem.com [benchchem.com]
Navigating the Reactivity of the 7-Bromoquinoxalin-2-amine Core: A Technical Guide to Synthetic Strategies and Predicted Electrophilic Substitution Patterns
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The functionalization of this core structure is pivotal for the development of novel therapeutic agents. This technical guide focuses on the 7-bromoquinoxalin-2-amine ring system, a potentially valuable intermediate for drug discovery. Due to a notable scarcity of published research on direct electrophilic substitution reactions on this specific molecule, this document provides a comprehensive overview of the synthesis of the closely related 7-nitroquinoxalin-2-amine, offering valuable insights into the reactivity of the quinoxaline core. Furthermore, this guide presents a theoretical analysis of the expected regioselectivity of electrophilic substitution on this compound based on established principles of organic chemistry.
Predicting Electrophilic Substitution on this compound: A Theoretical Overview
The regioselectivity of electrophilic aromatic substitution on the benzene ring portion of the this compound is dictated by the electronic effects of the existing substituents: the amino group at position 2 and the bromine atom at position 7.
-
Amino Group (-NH₂): The amino group is a strong activating group and is ortho, para-directing. It donates electron density to the ring through a resonance effect, stabilizing the arenium ion intermediate formed during electrophilic attack at the ortho and para positions.
-
Bromo Group (-Br): The bromo group is a deactivating group due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance, which can stabilize the cationic intermediate.
-
Pyrazine Ring: The electron-withdrawing nature of the pyrazine ring deactivates the carbocyclic ring towards electrophilic attack.
Considering these factors, the incoming electrophile is most likely to be directed to the positions ortho and para to the strongly activating amino group. The bromine atom will also direct to its ortho and para positions. The positions on the carbocyclic ring are C5, C6, and C8.
The C6 and C8 positions are activated by both the amino and bromo groups through resonance. The C5 position is activated by the bromo group. Therefore, electrophilic substitution is most likely to occur at the C6 and C8 positions, with the C5 position being a possibility as well. The precise outcome will depend on the specific electrophile and reaction conditions.
Synthesis of 7-Nitroquinoxalin-2-amine: A Case Study
While direct electrophilic nitration of this compound is not documented, a multi-gram synthesis of 7-nitroquinoxalin-2-amine has been reported.[1][2][3] This procedure involves the construction of the quinoxaline ring from o-phenylenediamine, followed by a series of functional group interconversions. This synthetic route provides a practical approach to obtaining a key intermediate for further chemical exploration.
Quantitative Data for the Synthesis of 7-Nitroquinoxalin-2-amine
The following table summarizes the key steps and reported yields for the synthesis of 7-nitroquinoxalin-2-amine.[1][2][3]
| Step | Reaction | Reagents and Conditions | Product | Yield (%) |
| 1 | Synthesis of Quinoxalin-2-ol | o-Phenylenediamine, Glyoxylic acid monohydrate, Methanol, 0°C to room temperature, 1 h | Quinoxalin-2-ol | 89 |
| 2 | Regioselective Nitration | Quinoxalin-2-ol, Fuming Nitric acid, Glacial Acetic Acid, Room temperature, 24 h | 7-Nitroquinoxalin-2-ol | 65 |
| 3 | Chlorination | 7-Nitroquinoxalin-2-ol, POCl₃, Reflux, 3 h | 2-Chloro-7-nitroquinoxaline | 96 |
| 4 | Protected Amination | 2-Chloro-7-nitroquinoxaline, p-Methoxybenzylamine, Triethylamine, Ethanol, Reflux, 3 h | N-(4-Methoxybenzyl)-7-nitroquinoxalin-2-amine | 93 |
| 5 | Deprotection | N-(4-Methoxybenzyl)-7-nitroquinoxalin-2-amine, Trifluoroacetic acid, 50°C, 24 h | 7-Nitroquinoxalin-2-amine | 95 |
Detailed Experimental Protocols
Step 1: Synthesis of Quinoxalin-2-ol [3]
-
A solution of o-phenylenediamine (10.0 g, 93 mmol) in methanol (100 mL) is slowly added to an ice-bath-cooled solution of glyoxylic acid monohydrate (10.2 g, 111 mmol) in methanol (120 mL).
-
The reaction mixture is stirred at room temperature for 1 hour after the addition is complete.
-
The resulting white crystalline solid is collected by filtration and washed with water to afford quinoxalin-2-ol.
Step 2: Regioselective Nitration to 7-Nitroquinoxalin-2-ol [1]
-
To a stirred suspension of quinoxalin-2-ol in glacial acetic acid, fuming nitric acid is added dropwise at room temperature.
-
The reaction mixture is stirred for 24 hours.
-
The precipitate is collected by filtration and washed with water to yield 7-nitroquinoxalin-2-ol.
Step 3: Chlorination to 2-Chloro-7-nitroquinoxaline [3]
-
A mixture of 7-nitroquinoxalin-2-ol (12.73 g, 67 mmol) in phosphoryl chloride (POCl₃, 20 mL) is refluxed for 3 hours.
-
The reaction mixture is then slowly poured into a stirred mixture of ice and water.
-
The precipitate is collected by filtration and washed with water to give 2-chloro-7-nitroquinoxaline.
Step 4: Protected Amination to N-(4-Methoxybenzyl)-7-nitroquinoxalin-2-amine [3]
-
To a solution of 2-chloro-7-nitroquinoxaline (10.13 g, 48 mmol) in ethanol (160 mL), triethylamine (20 mL, 3 eq.) and p-methoxybenzylamine (6.8 mL, 1.05 eq.) are added.
-
The reaction mixture is refluxed for 3 hours.
-
The solvent is evaporated, and the resulting solid is filtered and washed with water to yield N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine.
Step 5: Deprotection to 7-Nitroquinoxalin-2-amine [3]
-
N-(4-Methoxybenzyl)-7-nitroquinoxalin-2-amine (13.9 g, 45 mmol) is added to trifluoroacetic acid (85 mL).
-
The mixture is heated at 50°C for 24 hours.
-
Trifluoroacetic acid is evaporated, and brine is added to the flask.
-
The resulting dark brown solid is collected by filtration, washed with ethyl acetate, and filtered again to furnish pure 7-nitroquinoxalin-2-amine.
Conclusion
While direct electrophilic substitution on the this compound ring remains an underexplored area of research, this guide provides a foundational understanding of its potential reactivity based on established chemical principles. The detailed synthetic protocol for the related 7-nitroquinoxalin-2-amine offers a valuable practical resource for chemists working with substituted quinoxalines. Further investigation into the direct functionalization of this compound is warranted and could unlock novel synthetic pathways for the development of new and effective therapeutic agents. Researchers are encouraged to explore various electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions, under a range of conditions to elucidate the reactivity of this promising scaffold.
References
Uncharted Territory: The Biological Profile of 7-Bromoquinoxalin-2-amine Remains Undefined
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological activities of 7-Bromoquinoxalin-2-amine. To date, no specific biological data, including quantitative metrics, detailed experimental protocols, or associated signaling pathways, have been published for this particular chemical entity.
While the specific biological profile of this compound is yet to be determined, the broader class of bromo- and amino-substituted quinoxaline derivatives has attracted considerable scientific interest. These related compounds have demonstrated a wide spectrum of biological activities, offering potential avenues for future investigation into the properties of this compound. This guide provides an in-depth overview of the known biological activities of these closely related analogs, which may serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold.
Potential Therapeutic Applications of the Bromo-Amino-Quinoxaline Scaffold
Research into various bromo- and amino-substituted quinoxaline derivatives has unveiled promising activities across several therapeutic areas:
-
Anticancer and Cytotoxic Potential: Numerous studies have highlighted the antiproliferative and cytotoxic effects of bromoquinoxaline derivatives against a range of cancer cell lines. The introduction of a bromine atom to the quinoxaline skeleton has been suggested to enhance anticancer efficacy, particularly against lung cancer cells.[1] For instance, certain dibromo-substituted benzo[g]quinoxaline compounds have exhibited potent cytotoxic activity against MCF-7 breast cancer cells, with evidence suggesting topoisomerase IIβ inhibition and the induction of apoptosis as potential mechanisms of action.[2] Furthermore, other quinoxaline derivatives have been shown to induce apoptosis in cancer cells, underscoring the potential of this scaffold in oncology research.[3][4][5]
-
Antimicrobial Activity: The bromoquinoxaline framework has also been explored for its antimicrobial properties. Several derivatives have demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria.[6][7] The strategic placement of amino groups on the quinoxaline ring appears to be a key factor in enhancing antibacterial efficacy.
-
Enzyme Inhibition: A notable biological activity associated with this class of compounds is enzyme inhibition. For example, a dibromo-substituted quinoxaline fragment has been identified as a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key enzyme in cellular stress and apoptosis pathways.[8] This finding suggests that bromo-amino-quinoxalines could be a valuable starting point for the development of novel enzyme inhibitors.
Quantitative Data for Related Bromo-Amino-Quinoxaline Derivatives
While no quantitative data exists for this compound, the following table summarizes the reported biological activities of some of its closely related analogs. This data can provide a preliminary indication of the potential potency and spectrum of activity for this class of compounds.
| Compound Class | Biological Activity | Target/Cell Line | Quantitative Data (e.g., IC50) | Reference |
| Dibromo-substituted benzo[g]quinoxaline | Cytotoxicity | MCF-7 (Breast Cancer) | Not specified in abstract | [2] |
| Dibromo-substituted quinoxaline fragment | ASK1 Inhibition | ASK1 Enzyme | Not specified in abstract | [8] |
| Bisfuranylquinoxalineurea analog | Antiproliferative | Various cancer cell lines | Low micromolar potency | [9] |
Methodologies for Biological Evaluation
The biological activities of quinoxaline derivatives are typically assessed using a variety of established in vitro and in vivo assays. The following are examples of experimental protocols that could be adapted to evaluate the potential biological activities of this compound.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
General Protocol for In Vitro Kinase Inhibition Assay
-
Assay Components: The assay is typically performed in a buffer containing the kinase enzyme, a specific substrate (e.g., a peptide or protein), ATP, and the test compound.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., a high concentration of EDTA).
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as radioisotope incorporation, fluorescence-based detection, or antibody-based detection (e.g., ELISA).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.
Potential Signaling Pathways for Investigation
Based on the known activities of related quinoxaline derivatives, several signaling pathways could be relevant for investigating the mechanism of action of this compound.
Apoptosis Signaling Pathway
Given the pro-apoptotic effects observed with other bromoquinoxaline analogs, investigating the intrinsic and extrinsic apoptosis pathways would be a logical starting point.
Figure 1. A simplified diagram of the apoptosis signaling pathway, highlighting potential points of intervention for bromo-amino-quinoxaline derivatives.
ASK1 Signaling Pathway
The identification of a dibromo-substituted quinoxaline as an ASK1 inhibitor suggests that this pathway is a key area for investigation.
Figure 2. The ASK1 signaling cascade, a potential target for the inhibitory action of bromo-amino-quinoxaline compounds.
Conclusion
While the biological activities of this compound remain to be elucidated, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The demonstrated anticancer, antimicrobial, and enzyme-inhibitory properties of the bromo-amino-quinoxaline scaffold highlight a promising area for future drug discovery and development efforts. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for researchers to begin to unravel the biological profile of this yet-unexplored compound.
References
- 1. Synthesis, structural analysis, and biological evaluation of thioxoquinazoline derivatives as phosphodiesterase 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 7-bromo-2,4,5-trimethyl-2,3-dihydro-1H-quinoxaline | C11H15BrN2 | CID 84635592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-bromo-6-quinoxalinamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Bromoquinoxalin-6-amine CAS#: 50358-63-9 [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to Quinoxaline Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, has cemented its status as a "privileged" structure in medicinal chemistry. Its synthetic tractability and ability to interact with a diverse array of biological targets have led to the development of numerous compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the synthesis, biological evaluation, and mechanisms of action of quinoxaline derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions.
I. Synthetic Strategies: Building the Quinoxaline Core
The cornerstone of quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][2] This versatile method allows for the introduction of a wide variety of substituents at the 2 and 3-positions of the quinoxaline ring. Modern advancements have led to the development of greener and more efficient protocols.
Experimental Protocol: General Synthesis of 2,3-Disubstituted Quinoxalines[3]
This protocol describes a general method for the synthesis of quinoxaline derivatives via a catalyzed condensation reaction at room temperature.
Materials:
-
o-Phenylenediamine (1 mmol)
-
1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)
-
Toluene (8 mL)
-
Catalyst (e.g., alumina-supported heteropolyoxometalates, 0.1 g)[3]
-
Stirring apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the insoluble catalyst is removed by filtration.
-
The filtrate is dried over anhydrous Na₂SO₄ and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure quinoxaline derivative.
Experimental Protocol: Synthesis of 6,7-Dichloro-2,3-disubstituted-quinoxalines[4]
This protocol outlines a method for the synthesis of quinoxalines with substitutions on the benzene ring.
Materials:
-
Substituted o-phenylenediamine (e.g., 4,5-dichloro-1,2-phenylenediamine) (5 mmol)
-
Substituted 1,2-dicarbonyl compound (5 mmol)
-
Glacial acetic acid (50 mL)
-
Ice
-
Aqueous ammonia (25%)
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
A mixture of the substituted o-phenylenediamine (5 mmol) and the substituted 1,2-dicarbonyl compound (5 mmol) is heated under reflux in 50 mL of glacial acetic acid for 4-5 hours.
-
The reaction mixture is then poured into ice water and neutralized with 25% aqueous ammonia.
-
The precipitate that forms is collected by filtration.
-
The crude product is recrystallized from ethanol to give the purified 6,7-dichloro-2,3-disubstituted-quinoxaline.
II. Biological Activities and Quantitative Data
Quinoxaline derivatives have demonstrated significant potential in several therapeutic areas. The following sections summarize their activity, supported by quantitative data.
Anticancer Activity
Quinoxalines exert their anticancer effects through various mechanisms, including the inhibition of protein kinases and topoisomerases, and the induction of apoptosis.[1][4]
Table 1: Anticancer Activity of Selected Quinoxaline Derivatives
| Compound ID | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Compound 11 | MCF-7 (Breast) | MTT | 0.81 | [5] |
| HepG2 (Liver) | MTT | 1.52 | [5] | |
| HCT-116 (Colon) | MTT | 2.91 | [5] | |
| Compound 13 | MCF-7 (Breast) | MTT | 1.23 | [5] |
| HepG2 (Liver) | MTT | 0.94 | [5] | |
| HCT-116 (Colon) | MTT | 2.15 | [5] | |
| Compound 4a | MCF-7 (Breast) | MTT | 3.21 | [5] |
| HepG2 (Liver) | MTT | 4.54 | [5] | |
| HCT-116 (Colon) | MTT | 3.87 | [5] | |
| Compound 5 | MCF-7 (Breast) | MTT | 4.11 | [5] |
| HepG2 (Liver) | MTT | 3.92 | [5] | |
| HCT-116 (Colon) | MTT | 4.33 | [5] | |
| Compound IV | PC-3 (Prostate) | MTT | 2.11 | [4] |
| HepG2 (Liver) | MTT | >50 | [4] | |
| Compound VIIIc | HCT-116 (Colon) | MTT | 2.5 | [1] |
| MCF-7 (Breast) | MTT | 9 | [1] | |
| Compound XVa | HCT-116 (Colon) | MTT | 4.4 | [1] |
| MCF-7 (Breast) | MTT | 5.3 | [1] | |
| Compound 4m | A549 (Lung) | MTT | 9.32 | [6] |
| Compound 4b | A549 (Lung) | MTT | 11.98 | [6] |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity
The quinoxaline scaffold is a component of several antibiotics and has shown broad-spectrum antibacterial and antifungal activity.[7]
Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Quinoxaline Derivative | Staphylococcus aureus (MRSA) | 1-4 | [8] |
| Compound 2d | Escherichia coli | 8 | [9] |
| Compound 3c | Escherichia coli | 8 | [9] |
| Compound 10 | Candida albicans | 16 | [9] |
| Aspergillus flavus | 16 | [9] | |
| Compound 5j | Rhizoctonia solani | 8.54 (EC₅₀) | [7] |
| Compound 5t | Rhizoctonia solani | 12.01 (EC₅₀) | [7] |
MIC: Minimum Inhibitory Concentration; EC₅₀: Half maximal effective concentration.
Anti-inflammatory Activity
Quinoxaline derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11][12]
Table 3: Anti-inflammatory Activity of Selected Quinoxaline Derivatives
| Compound ID | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 11 | COX-1 | 37.96 | 61.23 | [13] |
| COX-2 | 0.62 | [13] | ||
| Compound 13 | COX-1 | 30.41 | 66.11 | [13] |
| COX-2 | 0.46 | [13] | ||
| Compound 4a | COX-1 | 28.8 | 24.61 | [13] |
| COX-2 | 1.17 | [13] | ||
| Compound 5 | COX-1 | 40.32 | 48.58 | [13] |
| COX-2 | 0.83 | [13] |
III. Experimental Protocols for Biological Evaluation
Protocol 1: MTT Assay for Cytotoxicity[16]
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Quinoxaline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Add 100 µL of the medium containing different concentrations of the compounds to the wells. Include vehicle control (medium with solvent) and blank control (medium only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 2: In Vitro VEGFR-2 Kinase Assay[17][18]
This protocol describes a luminescence-based assay to measure the inhibitory activity of quinoxaline derivatives against VEGFR-2.
Materials:
-
Recombinant Human VEGFR-2
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))
-
Quinoxaline derivative to be tested
-
Kinase-Glo® Max reagent
-
White 96-well plates
-
Luminometer
Procedure:
-
Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup: Add the master mixture to each well of a white 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the quinoxaline derivative to the test wells. Add buffer with the same DMSO concentration to the positive control wells.
-
Enzyme Addition: Add diluted VEGFR-2 enzyme to the test and positive control wells. Add buffer to the blank wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Signal Detection: Add Kinase-Glo® Max reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 15 minutes.
-
Measurement: Measure luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.
IV. Mechanisms of Action and Signaling Pathways
The therapeutic effects of quinoxaline derivatives are often attributed to their ability to modulate key cellular signaling pathways.
Inhibition of Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2)
Many anticancer quinoxalines function as inhibitors of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][13] By blocking the ATP-binding site of these kinases, they prevent downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are crucial for cancer cell proliferation, survival, and angiogenesis.[14][15]
Modulation of Inflammatory Pathways (COX-2 and NF-κB)
The anti-inflammatory activity of certain quinoxaline derivatives is linked to their ability to inhibit COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[10][13] Some derivatives also modulate the NF-κB signaling pathway, a central regulator of the inflammatory response.[10]
V. Structure-Activity Relationships (SAR)
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core.
-
Anticancer Activity: For anticancer activity, substitutions at the 2 and 3-positions are critical. Electron-withdrawing groups on the benzene ring, such as chloro or nitro groups, can enhance activity. The presence of urea, thiourea, or amide moieties at the 2 or 3-position has also been shown to be beneficial.[16][15]
-
Antimicrobial Activity: The antimicrobial SAR is varied. For some derivatives, electron-withdrawing groups on the benzene ring enhance antibacterial activity. The nature of the substituent at the 2 and 3-positions plays a crucial role in determining the spectrum of activity.[17][18]
-
Anti-inflammatory Activity: For COX-2 inhibition, the presence of specific side chains at the 2-position of the quinoxaline-3-one core appears to be important for both potency and selectivity.[13]
VI. Conclusion
Quinoxaline derivatives continue to be a rich source of inspiration for the development of novel therapeutic agents. Their synthetic accessibility, coupled with their diverse pharmacological profile, ensures that this scaffold will remain a focus of medicinal chemistry research for the foreseeable future. A deeper understanding of their mechanisms of action and structure-activity relationships will be crucial for the design of next-generation quinoxaline-based drugs with improved potency, selectivity, and safety profiles.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and pharmacological evaluation of novel quinoxalines as potential nonulcerogenic anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04498F [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. dadun.unav.edu [dadun.unav.edu]
- 16. benchchem.com [benchchem.com]
- 17. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 7-Bromoquinoxalin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is instrumental in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and drug discovery. The quinoxaline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, and the functionalization of this core structure is of significant interest for the development of novel therapeutics.
These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of 7-Bromoquinoxalin-2-amine with various arylboronic acids. The resulting 7-arylquinoxalin-2-amine derivatives are valuable building blocks for the synthesis of potential drug candidates. The protocol is based on established methodologies for the coupling of related nitrogen-containing heteroaryl halides and is intended to serve as a robust starting point for researchers.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. The presence of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and reaction efficiency, especially with electron-deficient and coordinating heteroaromatic substrates like this compound.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the coupling of this compound with a variety of arylboronic acids. Researchers should note that optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridinylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, N,N-Dimethylformamide (DMF))
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the palladium catalyst (0.02-0.05 equiv.) to the reaction vessel under the inert atmosphere.
-
Add the anhydrous organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature for 5-10 minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (typically 2-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-arylquinoxalin-2-amine.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave irradiation can significantly reduce reaction times and often improve yields.[1][2]
Procedure:
-
Follow steps 1-4 of the general procedure using a microwave-safe reaction vial.
-
Seal the vial securely.
-
Place the vial in the microwave reactor.
-
Set the reaction temperature to 100-150 °C and the reaction time to 10-45 minutes.
-
After the reaction is complete and the vial has cooled to a safe temperature, proceed with the workup and purification as described in steps 7-13 of the general procedure.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on typical outcomes for structurally similar heteroaromatic systems. Actual yields may vary depending on the specific substrate and optimized conditions.
Table 1: Conventional Heating Conditions and Representative Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 110 | 8 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O (10:1) | 90 | 16 | 70-80 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 10 | 65-75 |
Table 2: Microwave-Assisted Conditions and Representative Yields
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 | 20 | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O (5:1) | 140 | 15 | 85-95 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O (10:1) | 110 | 30 | 75-85 |
| 4 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 130 | 25 | 70-80 |
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 7-Bromoquinoxalin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a significant heterocyclic motif present in a wide array of biologically active compounds, demonstrating therapeutic potential across various domains, including oncology, infectious diseases, and neurology. The functionalization of the quinoxaline core is a key strategy in medicinal chemistry for the generation of novel molecular entities with enhanced potency and selectivity. The Buchwald-Hartwig amination stands as a powerful and versatile methodology for the construction of carbon-nitrogen (C-N) bonds, offering an efficient route for the synthesis of N-substituted aminoquinoxalines.[1][2]
This palladium-catalyzed cross-coupling reaction facilitates the union of an aryl halide, in this case, 7-bromoquinoxalin-2-amine, with a primary or secondary amine.[3] The reaction is renowned for its broad substrate scope, tolerance of diverse functional groups, and typically high yields, making it an invaluable tool in the synthesis of compound libraries for drug discovery and development.[2][4] These application notes provide detailed protocols and reaction parameters for the successful Buchwald-Hartwig amination of this compound.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination reaction proceeds through a well-established catalytic cycle.[1][3][5] The process is initiated by the oxidative addition of the aryl bromide (this compound) to a palladium(0) complex, which is typically generated in situ from a palladium(II) precatalyst.[6] The subsequent steps involve the coordination of the amine to the resulting palladium(II) complex, followed by deprotonation by a base to form a palladium-amido intermediate. The final step is reductive elimination, which yields the desired N-arylated quinoxaline product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[3] The choice of ligand is critical, as bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are known to facilitate both the oxidative addition and reductive elimination steps, which are often rate-limiting.[1][7][8]
Data Presentation: Reaction Conditions
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For an electron-deficient substrate like this compound, specific conditions are crucial. The following tables summarize recommended starting conditions based on successful aminations of similar heterocyclic systems.[1]
Table 1: Recommended Catalysts and Ligands
| Component | Examples | Typical Loading (mol%) | Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 | Pd(OAc)₂ may require an initial reduction step.[5] Pre-formed palladacycle catalysts can also be highly effective.[9] |
| Ligand | Xantphos, BINAP, DavePhos, tBuXPhos, Josiphos-type ligands, N-Heterocyclic Carbenes (NHCs) | 2-10 | Bulky, electron-rich phosphine ligands or NHCs are generally preferred to promote the key steps of the catalytic cycle.[1][7][10][11] |
Table 2: Recommended Bases, Solvents, and Temperature
| Parameter | Examples | Key Considerations |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LHMDS | The choice of base can be critical and substrate-dependent. Stronger bases like NaOtBu or LHMDS are often required, but weaker bases may be necessary for substrates with base-sensitive functional groups.[12] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are essential for optimal catalyst performance.[1] |
| Temperature | 80-120 °C | Higher temperatures may be necessary for less reactive amines or to drive the reaction to completion.[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.
Protocol 1: General Procedure for the Amination of this compound
This protocol is a general starting point for the coupling of various primary and secondary amines with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add this compound and the desired amine to the Schlenk tube.
-
Add anhydrous, degassed toluene via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C.
-
Stir the reaction for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-substituted 2-aminoquinoxaline derivative.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure strictly anhydrous and anaerobic conditions. Use freshly opened, high-purity reagents. Consider using a more active palladium precatalyst.[12] |
| Insufficiently strong base | For less reactive amines, a stronger base such as lithium bis(trimethylsilyl)amide (LiHMDS) may be required.[12] | |
| Formation of side products (e.g., hydrodehalogenation) | Inappropriate ligand or reaction temperature | Screen a panel of different phosphine or NHC ligands. Lowering the reaction temperature might minimize the formation of side products.[12] |
| Difficulty in purification | Co-elution of product with ligand/catalyst residues | Optimize the mobile phase for flash column chromatography. A different stationary phase (e.g., alumina) could also be explored. |
Conclusion
The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-substituted 2-aminoquinoxalines from this compound. The protocols and guidelines presented here provide a solid foundation for researchers to successfully implement this transformation. Careful optimization of the reaction parameters, particularly the choice of ligand and base, will be key to achieving high yields and purity for a diverse range of amine coupling partners. This methodology is anticipated to be a valuable asset in the generation of novel quinoxaline derivatives for drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts*. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Evaluation of 7-Bromoquinoxalin-2-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of novel 7-Bromoquinoxalin-2-amine derivatives as potential kinase inhibitors. The quinoxaline scaffold is a privileged structure in medicinal chemistry, known to interact with the ATP-binding site of numerous kinases.[1] Strategic modification of this core, particularly at the 2 and 7-positions, allows for the fine-tuning of potency and selectivity against specific kinase targets. This document outlines the synthetic strategies, key kinase targets, and detailed experimental protocols for the synthesis, screening, and characterization of these promising compounds.
Target Kinases and Signaling Pathways
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology.[2][3] Derivatives of the this compound scaffold are proposed to have inhibitory activity against key kinases implicated in cancer cell proliferation, survival, and angiogenesis. The primary focus of this application note is on the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in various cancers.[4][5]
The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, activating downstream signaling pathways including the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth.[5] Inhibition of EGFR kinase activity by small molecules can block these downstream signals, leading to an anti-tumor effect.
// Nodes EGF [label="EGF Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; Sos [label="SOS", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound\nDerivative", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> Grb2 [label="Activates"]; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Proliferation;
EGFR -> PI3K [label="Activates"]; PI3K -> PIP3 [label="PIP2 to"]; PIP3 -> PDK1; PDK1 -> Akt; Akt -> mTOR; mTOR -> Survival;
Inhibitor -> EGFR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"]; } /dot
Caption: EGFR Signaling Pathway and Point of Inhibition.
Synthesis of this compound Derivatives
The primary synthetic route for generating a library of this compound derivatives involves a two-step process starting from the commercially available 7-bromo-2-chloroquinoxaline. The key transformation is a palladium-catalyzed Buchwald-Hartwig amination reaction to introduce various aryl or heteroaryl amines at the 2-position.[6] Further diversification can be achieved through a Suzuki-Miyaura cross-coupling reaction at the 7-bromo position.[7][8]
// Nodes Start [label="7-Bromo-2-chloroquinoxaline", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Aryl/Heteroaryl Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Buchwald-Hartwig\nAmination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="7-Bromo-N-aryl-quinoxalin-2-amine", fillcolor="#FBBC05", fontcolor="#202124"]; Boronic_Acid [label="Aryl/Heteroaryl\nBoronic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Suzuki-Miyaura\nCoupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="7-Aryl-N-aryl-quinoxalin-2-amine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Step1; Amine -> Step1; Step1 -> Intermediate; Intermediate -> Step2; Boronic_Acid -> Step2; Step2 -> Product; } /dot
Caption: General Synthetic Workflow.
Quantitative Data Summary
The following tables summarize representative quantitative data for the kinase inhibitory activity of synthesized this compound derivatives. These results are based on typical outcomes for structurally similar quinoxaline-based kinase inhibitors and serve as a guide for structure-activity relationship (SAR) studies.
Table 1: Kinase Inhibitory Activity (IC50, nM) of 7-Bromo-N-aryl-quinoxalin-2-amine Derivatives
| Compound ID | R-Group (at N-position) | EGFR (WT) IC50 (nM) | Src IC50 (nM) | Abl IC50 (nM) |
| Q-Br-01 | Phenyl | 55 | 120 | >1000 |
| Q-Br-02 | 3-Methoxyphenyl | 25 | 85 | >1000 |
| Q-Br-03 | 4-Fluorophenyl | 40 | 110 | >1000 |
| Q-Br-04 | 3-Chlorophenyl | 32 | 98 | >1000 |
Table 2: Kinase Inhibitory Activity (IC50, nM) of 7-Aryl-N-aryl-quinoxalin-2-amine Derivatives
| Compound ID | R1-Group (at 7-position) | R2-Group (at N-position) | EGFR (WT) IC50 (nM) | Src IC50 (nM) | Abl IC50 (nM) |
| Q-Ar-01 | Phenyl | Phenyl | 15 | 60 | 850 |
| Q-Ar-02 | 4-Methylphenyl | 3-Methoxyphenyl | 8 | 45 | 700 |
| Q-Ar-03 | 3-Pyridyl | 4-Fluorophenyl | 22 | 75 | 950 |
| Q-Ar-04 | 2-Thienyl | 3-Chlorophenyl | 12 | 55 | 800 |
Experimental Protocols
Protocol 1: Synthesis of 7-Bromo-N-(3-methoxyphenyl)quinoxalin-2-amine (Representative Procedure for Buchwald-Hartwig Amination)
Materials:
-
7-Bromo-2-chloroquinoxaline (1.0 mmol, 1.0 equiv.)
-
3-Methoxyaniline (1.2 mmol, 1.2 equiv.)
-
Sodium tert-butoxide (1.5 mmol, 1.5 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 7-bromo-2-chloroquinoxaline, 3-methoxyaniline, and sodium tert-butoxide.
-
In a separate vial, weigh out Pd₂(dba)₃ and XPhos and add them to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-Bromo-N-(3-methoxyphenyl)quinoxalin-2-amine.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., EGFR, Src, Abl)
-
Kinase-specific substrate peptide
-
Synthesized inhibitor compounds
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the light produced by luciferase.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., A549 - human lung carcinoma)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with varying concentrations of the inhibitor compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) value.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 3. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 5. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Antiviral Drug Design Using 7-Bromoquinoxalin-2-amine as a Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 7-Bromoquinoxalin-2-amine as a versatile scaffold in the design and synthesis of novel antiviral agents. The quinoxaline core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a broad spectrum of biological activities, including potent antiviral effects against a range of viruses.[1][2][3][4] This document outlines a strategic workflow from scaffold modification to biological evaluation, complete with detailed experimental protocols and data presentation formats.
Introduction to this compound in Antiviral Research
The quinoxaline scaffold, a fusion of benzene and pyrazine rings, has garnered significant interest in the development of therapeutics due to its diverse pharmacological properties.[1][2][3] Functionalized quinoxalines have shown promise as inhibitors of various viral targets, including influenza virus NS1A protein, HIV reverse transcriptase, and hepatitis C virus (HCV) NS3/4A protease.[5][6][7] The presence of a bromine atom at the 7-position and an amine group at the 2-position of the this compound scaffold offers strategic advantages for chemical modification and library synthesis. The bromine atom can be readily displaced or modified through various cross-coupling reactions, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR). The 2-amino group provides a handle for further derivatization, such as amide bond formation, to modulate the physicochemical properties and biological activity of the resulting compounds.
Proposed Drug Design and Synthesis Workflow
The development of novel antiviral agents from the this compound scaffold can be systematically approached through a multi-step process encompassing design, synthesis, and biological evaluation.
Figure 1: A logical workflow for the design and evaluation of antiviral compounds derived from the this compound scaffold.
Data Presentation: Summarized Antiviral Activity
Quantitative data from antiviral and cytotoxicity assays should be systematically organized to facilitate SAR analysis and the selection of lead candidates.
| Compound ID | R1-Substituent (at C7) | R2-Substituent (at N2) | Target Virus | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| Hypothetical-01 | 4-Fluorophenyl | Acetyl | Influenza A/H1N1 | 5.2 | >100 | >19.2 |
| Hypothetical-02 | 2-Thienyl | Benzoyl | Influenza A/H1N1 | 2.8 | >100 | >35.7 |
| Hypothetical-03 | 4-Fluorophenyl | Acetyl | HIV-1 | 10.5 | >100 | >9.5 |
| Hypothetical-04 | 2-Thienyl | Benzoyl | HIV-1 | 7.1 | >100 | >14.1 |
| Positive Control | Oseltamivir | - | Influenza A/H1N1 | 0.8 | >100 | >125 |
| Positive Control | Nevirapine | - | HIV-1 | 0.1 | >100 | >1000 |
Experimental Protocols
Synthesis of 7-Aryl-N-acylquinoxalin-2-amine Derivatives (Hypothetical Example)
This protocol describes a two-step synthesis of a hypothetical library of 7-aryl-N-acylquinoxalin-2-amine derivatives starting from this compound.
Figure 2: A synthetic workflow for the derivatization of this compound.
Step 1: Suzuki Coupling for C7-Arylation
-
To a solution of this compound (1 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL), add the desired arylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Degas the reaction mixture by bubbling with argon for 15 minutes.
-
Heat the mixture at 90 °C under an argon atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL), then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the 7-arylquinoxalin-2-amine intermediate.
Step 2: N-Acylation of the 2-Amino Group
-
Dissolve the 7-arylquinoxalin-2-amine intermediate (1 mmol) in anhydrous dichloromethane (10 mL) and cool to 0 °C in an ice bath.
-
Add triethylamine (1.5 mmol) followed by the dropwise addition of the desired acyl chloride (1.1 mmol).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL), water (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final 7-aryl-N-acylquinoxalin-2-amine derivative.
Antiviral Assay: Influenza A Virus Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of virus-induced plaques by 50% (EC50).
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates at a density of 3 x 10^5 cells/well and incubate overnight at 37 °C with 5% CO2 to form a confluent monolayer.
-
Virus Dilution and Infection: Prepare serial dilutions of the test compounds in serum-free DMEM. Pre-incubate a standardized amount of Influenza A virus with an equal volume of the compound dilutions for 1 hour at 37 °C.
-
Wash the MDCK cell monolayers with phosphate-buffered saline (PBS) and infect with 100 µL of the virus-compound mixtures.
-
Incubate for 1 hour at 37 °C to allow for viral adsorption.
-
Overlay: After incubation, remove the inoculum and overlay the cell monolayer with 1 mL of a mixture of 2X DMEM and 1.2% agarose containing TPCK-trypsin.
-
Incubate the plates at 37 °C with 5% CO2 for 48-72 hours until plaques are visible.
-
Plaque Visualization and Counting: Fix the cells with 10% formalin and stain with 0.1% crystal violet. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound). Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.
Cytotoxicity Assay: MTT Assay in Vero Cells
This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50).
-
Cell Seeding: Seed Vero cells (an African green monkey kidney epithelial cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with 100 µL of the medium containing the different compound concentrations.
-
Incubate the plate for 48-72 hours at 37 °C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.
Potential Mechanism of Action and Signaling Pathway
Quinoxaline derivatives have been reported to inhibit the influenza A virus non-structural protein 1 (NS1A), which is crucial for counteracting the host's innate immune response. NS1A binds to double-stranded RNA (dsRNA), a key activator of antiviral pathways, thereby preventing the activation of interferon production. Small molecules that can disrupt the NS1A-dsRNA interaction can restore the host's antiviral response.
Figure 3: A signaling pathway illustrating the potential mechanism of action of a 7-substituted quinoxaline derivative as an inhibitor of influenza NS1A, leading to the restoration of the host's interferon response.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antiviral agents. Its amenability to chemical modification allows for the generation of diverse compound libraries, and the established antiviral activity of the broader quinoxaline class provides a strong rationale for its exploration. The protocols and workflows detailed in these application notes offer a systematic framework for researchers to design, synthesize, and evaluate new quinoxaline-based antiviral candidates.
References
- 1. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationship studies on quinoxalin-2(1H)-one derivatives containing thiazol-2-amine against hepatitis C virus leading to the discovery of BH6870 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel OLED Materials Utilizing 7-Bromoquinoxalin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols describe a proposed synthetic application of 7-Bromoquinoxalin-2-amine for the creation of Organic Light-Emitting Diode (OLED) materials. While the synthetic methodologies are based on well-established, palladium-catalyzed cross-coupling reactions widely used in the synthesis of OLED materials, the direct application of this compound for this purpose has not been explicitly reported in the reviewed literature. The provided data on photophysical properties and device performance are estimations based on structurally similar quinoxaline-based OLED materials.
Introduction
Quinoxaline derivatives are a prominent class of electron-deficient N-heterocyclic compounds that have garnered significant attention in the field of organic electronics, particularly for their application in OLEDs. Their inherent electron-accepting nature, high thermal stability, and tunable photophysical properties make them excellent building blocks for creating efficient emitter and host materials. The strategic functionalization of the quinoxaline core with electron-donating moieties allows for the development of donor-acceptor (D-A) type molecules with tailored energy levels and emission characteristics, ranging from blue to red.
This document outlines a prospective application of this compound as a key intermediate in the synthesis of novel donor-acceptor type OLED materials. The presence of a bromo group at the 7-position and an amino group at the 2-position provides two distinct reactive sites for functionalization through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This dual functionality allows for the facile introduction of various electron-donating groups, enabling the synthesis of a library of potential OLED materials with diverse optoelectronic properties.
Proposed Synthetic Pathways
Two primary synthetic routes are proposed for the functionalization of this compound to generate novel OLED materials:
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond by coupling the bromo position of the quinoxaline core with an aryl boronic acid or ester. This is a versatile method for introducing a wide range of electron-donating aryl groups.
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond, coupling the bromo position with a primary or secondary amine. This is particularly useful for introducing strongly electron-donating arylamine moieties, which are common components of high-performance OLED materials.
The amino group at the 2-position can also be further functionalized, although this protocol will focus on the initial derivatization at the 7-position.
Data Presentation: Expected Properties of a Hypothetical Quinoxaline-based Emitter
The following table summarizes the anticipated photophysical and electroluminescent properties of a hypothetical donor-acceptor molecule synthesized from this compound via a palladium-catalyzed cross-coupling reaction. These values are extrapolated from published data on structurally analogous quinoxaline-based OLED emitters.[1][2][3][4]
| Property | Expected Value Range |
| Photophysical Properties | |
| Absorption (λabs) in solution | 350 - 450 nm |
| Emission (λem) in solution | 450 - 650 nm (Blue to Red, depending on donor) |
| Photoluminescence Quantum Yield (ΦPL) | 0.6 - 0.9 |
| Electrochemical Properties | |
| HOMO Energy Level | -5.2 to -5.8 eV |
| LUMO Energy Level | -2.5 to -3.2 eV |
| OLED Device Performance | |
| Emission Peak (EL) | 460 - 660 nm |
| Maximum External Quantum Efficiency (EQEmax) | 5 - 20% |
| Maximum Luminance | > 10,000 cd/m² |
| Turn-on Voltage | 2.5 - 4.0 V |
Experimental Protocols
Protocol 1: Synthesis of a 7-Arylquinoxalin-2-amine Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water (degassed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-arylquinoxalin-2-amine derivative.
-
Further purification can be achieved by recrystallization or sublimation.
Protocol 2: Synthesis of a 7-(Diarylamino)quinoxalin-2-amine Derivative via Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a diarylamine.
Materials:
-
This compound
-
Diarylamine (e.g., Carbazole or Diphenylamine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.02 eq.) and the phosphine ligand (0.04 eq.) to a flame-dried Schlenk flask.
-
Add the anhydrous, degassed solvent and stir for 10 minutes.
-
Add this compound (1.0 eq.), the diarylamine (1.2 eq.), and the base (1.5 eq.).
-
Seal the flask and heat the reaction mixture to 90-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
For high-purity material required for OLED device fabrication, a final purification step by temperature-gradient sublimation is recommended.
Mandatory Visualizations
Caption: Proposed Suzuki-Miyaura synthesis of a novel OLED material.
Caption: Proposed Buchwald-Hartwig synthesis of a novel OLED material.
Caption: General workflow for OLED device fabrication.
References
- 1. Molecular design to regulate the photophysical properties of multifunctional TADF emitters towards high-performance TADF-based OLEDs with EQEs up to 22.4% and small efficiency roll-offs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline-based thermally activated delayed fluorescence emitters for highly efficient organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. A multifunctional luminescent material based on quinoxaline and triphenylamine groups: polymorphism, mechanochromic luminescence, and applications in high-efficiency fluorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of the 2-Amino Group of 7-Bromoquinoxalin-2-amine
Introduction
7-Bromoquinoxalin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinoxaline scaffold is a common feature in a variety of biologically active molecules, exhibiting a range of therapeutic properties including anticancer, antimicrobial, and antiviral activities.[1][2] The presence of a bromine atom at the 7-position and a primary amino group at the 2-position provides two reactive sites for further functionalization. This document outlines detailed protocols for the derivatization of the 2-amino group through common and powerful synthetic methodologies, including N-acylation, N-alkylation, and Buchwald-Hartwig amination. These transformations allow for the synthesis of a diverse library of novel quinoxaline derivatives for screening in drug discovery programs.
N-Acylation of this compound
N-acylation is a fundamental and widely used transformation to introduce an acyl group onto an amino functionality, forming a stable amide bond. This reaction is frequently employed in drug development to modify the physicochemical properties of a lead compound.[3] The following protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a base.
Data Presentation: Representative Data for N-Acylation
| Acylating Agent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC) (%) |
| Acetyl Chloride | N-(7-bromoquinoxalin-2-yl)acetamide | 268.10 | 85-95 | >98 |
| Benzoyl Chloride | N-(7-bromoquinoxalin-2-yl)benzamide | 330.18 | 80-90 | >98 |
| Isobutyryl Chloride | N-(7-bromoquinoxalin-2-yl)isobutyramide | 296.14 | 80-90 | >97 |
| Cyclopropanecarbonyl Chloride | N-(7-bromoquinoxalin-2-yl)cyclopropanecarboxamide | 294.12 | 82-92 | >98 |
Note: The data presented in this table is representative and based on typical outcomes for the acylation of aromatic amines. Actual yields and purity may vary based on reaction scale and purification efficiency.[3]
Experimental Protocol: N-Acylation
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)
-
Anhydrous pyridine or triethylamine (1.2 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
To the cooled solution, add anhydrous pyridine or triethylamine (1.2 equivalents) dropwise.
-
Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The acyl chloride can be pre-dissolved in a small amount of anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.[3]
Visualization: N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
N-Alkylation of this compound
N-alkylation introduces an alkyl group to the amino function. This can be achieved through direct alkylation with alkyl halides or via reductive amination with aldehydes or ketones.[4] Reductive amination is often preferred due to its broader substrate scope and milder conditions.
Data Presentation: Representative Data for Reductive Amination
| Aldehyde/Ketone | Reducing Agent | Product Name | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Formaldehyde | Sodium Triacetoxyborohydride | 7-Bromo-N-methylquinoxalin-2-amine | 239.09 | 90-98 |
| Acetaldehyde | Sodium Triacetoxyborohydride | 7-Bromo-N-ethylquinoxalin-2-amine | 253.12 | 85-95 |
| Acetone | Sodium Cyanoborohydride | 7-Bromo-N-isopropylquinoxalin-2-amine | 267.15 | 75-85 |
| Benzaldehyde | Sodium Cyanoborohydride | N-Benzyl-7-bromoquinoxalin-2-amine | 315.19 | 80-90 |
Note: The data presented is illustrative, based on general protocols for reductive amination of aromatic amines.[4] The choice of reducing agent may vary.
Experimental Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Reducing agent (e.g., Sodium Triacetoxyborohydride, Sodium Cyanoborohydride) (1.5 equivalents)
-
Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Methanol)
-
Acetic acid (if necessary, to catalyze imine formation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents).
-
Dissolve the components in an anhydrous solvent like DCE or Methanol.
-
If using sodium cyanoborohydride, adjust the pH to approximately 6-7 with the dropwise addition of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Slowly add the reducing agent (1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.[4]
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[5] This reaction is instrumental in modern medicinal chemistry for synthesizing arylamines from aryl halides and amines, allowing for the construction of complex molecules with high functional group tolerance.[1][5] This protocol outlines a general method for coupling an aryl amine to the 2-amino position of this compound.
Data Presentation: Representative Data for Buchwald-Hartwig Amination
| Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | XPhos | NaOtBu | Toluene | 100 | 12 | 85 |
| 2-Chloropyridine | RuPhos | K₂CO₃ | Dioxane | 110 | 18 | 78 |
| 4-Bromotoluene | BrettPhos | LHMDS | THF | 80 | 24 | 82 |
| 1-Bromo-4-(trifluoromethyl)benzene | JohnPhos | Cs₂CO₃ | Toluene | 100 | 16 | 88 |
Note: This table provides representative conditions and yields based on established Buchwald-Hartwig amination protocols.[1][6] Optimization of catalyst, ligand, base, and solvent is often necessary for specific substrates.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equivalent)
-
Aryl halide (e.g., 4-bromoanisole) (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Phosphine ligand (e.g., XPhos) (4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu)) (1.5 equivalents)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate
-
Celite®
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl halide (1.2 equiv.), and sodium tert-butoxide (1.5 equiv.).
-
In a separate vial, weigh out the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) and add them to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add anhydrous toluene via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC until the starting material is consumed (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl derivative.[1]
Visualization: Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig amination reaction.
Application in Drug Discovery: Kinase Inhibition
Quinoxaline derivatives are frequently investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The derivatization of the 2-amino group of this compound allows for the exploration of the chemical space around the quinoxaline core, aiming to enhance binding affinity and selectivity for a target kinase.
Visualization: Conceptual Kinase Signaling Pathway
Caption: Inhibition of a kinase signaling pathway by a quinoxaline derivative.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 7-Bromoquinoxalin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the palladium-catalyzed cross-coupling of 7-bromoquinoxalin-2-amine, a versatile building block in the synthesis of novel compounds for pharmaceutical and materials science applications. The quinoxaline scaffold is a prominent feature in many biologically active molecules, and the functionalization at the 7-position via cross-coupling reactions opens avenues for creating diverse chemical libraries for drug discovery and development.
This document outlines protocols for three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for the formation of C-C bonds, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the synthesis of C-C triple bonds. The provided protocols are based on established methodologies for structurally similar substrates and serve as a robust starting point for reaction optimization.
Key Reactions and Applications
Palladium-catalyzed cross-coupling reactions are powerful tools for the selective formation of new bonds. For this compound, these reactions enable the introduction of a wide range of substituents at the 7-position, significantly altering the molecule's steric and electronic properties.
-
Suzuki-Miyaura Coupling: Enables the synthesis of 7-aryl- or 7-heteroarylquinoxalin-2-amines, which are scaffolds of interest for kinase inhibitors and other therapeutic agents.
-
Buchwald-Hartwig Amination: Allows for the synthesis of N-aryl or N-alkyl derivatives at the 7-position, crucial for modulating solubility, pharmacokinetic properties, and target engagement of drug candidates.
-
Sonogashira Coupling: Facilitates the introduction of alkynyl groups, which can serve as handles for further functionalization (e.g., via click chemistry) or as integral parts of pharmacophores in various drug classes, including kinase inhibitors.
Data Presentation: A Comparative Overview of Coupling Reactions
The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions with substrates analogous to this compound. These tables provide a structured overview for easy comparison of different synthetic strategies.
Table 1: Representative Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | ~85 |
| 2 | 2-Amino-5-bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 100 | 16 | ~92 |
| 3 | 2-Amino-5-bromo-4-methylpyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | ~88 |
Yields are based on the coupling of 2-amino-5-bromo-4-methylpyridine and are expected to be similar for this compound, though optimization may be required.[1]
Table 2: Representative Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 7-Bromochroman-3-ol | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | ~80-90 |
| 2 | 7-Bromo-1-tetralone | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | 12-24 | ~85-95 |
| 3 | 2-Amino-5-bromo-4-methylpyridine | N-Methylpiperazine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 80-110 | 18 | ~80 |
Yields are based on analogous reactions and may vary depending on the specific amine and reaction conditions.[1][2]
Table 3: Representative Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Halide | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~96 |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~85 |
| 3 | 2-Amino-5-bromo-4-methylpyridine | Ethynylbenzene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | ~90 |
Yields are based on the Sonogashira coupling of aminobromopyridines and are expected to be similar for this compound, though optimization may be required.[1][3]
Experimental Protocols
The following are detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound. These protocols are representative and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 7-arylquinoxalin-2-amines via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow:
References
Application Notes and Protocols for the Functionalization of the Bromine Atom in 7-Bromoquinoxalin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of the bromine atom in 7-Bromoquinoxalin-2-amine, a key scaffold in medicinal chemistry. The quinoxaline moiety is a privileged structure found in numerous biologically active compounds, and the ability to selectively modify the 7-position through cross-coupling reactions opens up a vast chemical space for the development of novel therapeutics. This document details protocols for three powerful palladium-catalyzed cross-coupling reactions: Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling.
Introduction to the Functionalization of this compound
The this compound scaffold is a versatile starting material for the synthesis of a diverse range of substituted quinoxaline derivatives. The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of functional groups, including aryl, heteroaryl, alkyl, and alkynyl moieties. These modifications are crucial for modulating the physicochemical and pharmacological properties of the quinoxaline core, making it a valuable tool in drug discovery programs targeting a range of diseases.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Three of the most widely used methods for the functionalization of aryl halides are the Buchwald-Hartwig amination, the Suzuki-Miyaura coupling, and the Sonogashira coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.
Caption: Buchwald-Hartwig Amination of this compound.
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the corresponding amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF) via syringe.
-
Seal the tube and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 7-amino-substituted quinoxaline derivative.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 85 |
| 2 | Morpholine | Pd(OAc)₂ (3) | BINAP (6) | K₃PO₄ (1.5) | Toluene | 110 | 18 | 92 |
| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | DavePhos (5) | NaOtBu (1.8) | DMF | 90 | 8 | 88 |
Note: The data presented in this table is representative and may vary depending on the specific substrates and reaction conditions used.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organic halide.
Caption: Suzuki-Miyaura Coupling of this compound.
-
In a round-bottom flask or microwave vial, combine this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃, 2.0-3.0 equiv.).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DMF/water).
-
Purge the reaction mixture with an inert gas for 10-15 minutes.
-
Heat the mixture to the desired temperature (typically 80-110 °C) with stirring for the specified time (typically 1-12 hours), monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and wash with water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl- or 7-vinyl-substituted quinoxaline derivative.
| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 6 | 95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | Dioxane/H₂O (3:1) | 90 | 4 | 91 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DMF/H₂O (5:1) | 110 | 8 | 87 |
Note: The data presented in this table is representative and may vary depending on the specific substrates and reaction conditions used.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base.
Caption: Sonogashira Coupling of this compound.
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent (e.g., THF, DMF, or triethylamine) and the terminal alkyne (1.1-1.5 equiv.).
-
Add an amine base (e.g., triethylamine or diisopropylethylamine), which can also serve as the solvent.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically 25-80 °C) for the required duration (typically 1-24 hours), monitoring the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the desired 7-alkynyl-substituted quinoxaline derivative.
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 12 | 90 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | DMF | 80 | 6 | 85 |
| 3 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (2) | Et₃N | Et₃N | 50 | 24 | 78 |
Note: The data presented in this table is representative and may vary depending on the specific substrates and reaction conditions used.
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the palladium-catalyzed functionalization of this compound.
Caption: General experimental workflow.
Conclusion
The functionalization of the bromine atom in this compound via palladium-catalyzed cross-coupling reactions provides a powerful and versatile strategy for the synthesis of novel quinoxaline derivatives. The Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling offer efficient routes to introduce a wide range of substituents at the 7-position, enabling the exploration of structure-activity relationships and the development of new drug candidates. The protocols and data presented in these application notes serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Disclaimer: The experimental protocols and quantitative data provided are for informational purposes only and are based on representative literature procedures. Actual results may vary, and optimization of reaction conditions may be necessary for specific substrates. Always follow appropriate laboratory safety procedures.
Application Note and Protocol: N-Acylation of 7-Bromoquinoxalin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acylation is a fundamental transformation in organic synthesis, crucial for the derivatization of amines to form amides. This modification is widely employed in medicinal chemistry to alter the physicochemical properties of molecules, such as solubility, stability, and biological activity. Quinoxaline derivatives are an important class of heterocyclic compounds that exhibit a broad spectrum of pharmacological activities. The N-acylation of 7-Bromoquinoxalin-2-amine provides a versatile scaffold for the development of novel therapeutic agents. This document outlines a detailed experimental procedure for the N-acylation of this compound using an acyl chloride as the acylating agent in the presence of a base.
Experimental Overview
The N-acylation of this compound can be effectively achieved by reacting it with an acyl chloride in an appropriate solvent and in the presence of a base to neutralize the hydrogen chloride byproduct. The general reaction is depicted below:
Scheme 1: General Reaction for N-Acylation of this compound
Image of the chemical reaction showing this compound reacting with an acyl chloride (R-COCl) in the presence of a base to yield the corresponding N-acyl-7-bromoquinoxalin-2-amine.
The following protocol provides a step-by-step guide for this transformation, including reaction setup, work-up, and purification.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Acetyl Chloride | ≥98% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Triethylamine (TEA) | ≥99.5% | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Prepared in-house |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| Hexanes | HPLC Grade | Commercially Available |
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet/outlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Glass funnel
-
Filter paper
-
Column chromatography setup
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of substrate).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) (1.2 eq) to the stirred solution.
-
-
Addition of Acylating Agent:
-
Dissolve the acyl chloride (e.g., acetyl chloride, 1.1 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the appropriate time as monitored by TLC.[1]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Use a suitable eluent system (e.g., 30% ethyl acetate in hexanes) to develop the TLC plate.
-
Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[2]
-
Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), to isolate the desired N-acylated product.
-
Collect the fractions containing the pure product and concentrate them under reduced pressure to yield the final product.
-
Data Presentation
The following table summarizes the quantitative data for a representative N-acetylation of this compound.
| Compound | Molecular Weight ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) | Yield (%) |
| This compound | 224.06 | 1.0 | 5.0 | 1.12 | - |
| Acetyl Chloride | 78.50 | 1.1 | 5.5 | 0.43 | - |
| Triethylamine | 101.19 | 1.2 | 6.0 | 0.61 | - |
| N-(7-bromoquinoxalin-2-yl)acetamide | 266.09 | - | - | 1.15 | 86 |
Visualization
The experimental workflow for the N-acylation of this compound is illustrated in the following diagram.
Caption: Experimental workflow for the N-acylation of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Acyl chlorides are corrosive and moisture-sensitive; handle with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Conclusion
This application note provides a detailed and reliable protocol for the N-acylation of this compound. The procedure is straightforward and can be adapted for various acylating agents, offering a versatile method for the synthesis of a library of N-acyl-7-bromoquinoxalin-2-amine derivatives for further investigation in drug discovery and development programs. The use of common laboratory reagents and techniques makes this protocol accessible to a wide range of researchers.[2][3]
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 3. Research Article REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for 7-Bromoquinoxalin-2-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 7-Bromoquinoxalin-2-amine as a versatile building block in modern organic synthesis, with a particular focus on its application in the development of kinase inhibitors. Detailed protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, are provided to facilitate its use in research and drug discovery.
Introduction
This compound is a key heterocyclic intermediate characterized by a quinoxaline core substituted with a bromine atom at the 7-position and an amino group at the 2-position. This specific arrangement of functional groups makes it an attractive starting material for the synthesis of a diverse range of complex organic molecules. The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, and alkyl substituents. The amino group provides a site for further functionalization, such as amidation or alkylation, allowing for the fine-tuning of the physicochemical properties of the target molecules. The quinoxaline scaffold itself is a "privileged structure" in medicinal chemistry, frequently found in compounds with a wide array of biological activities.
Key Applications in Organic Synthesis
The primary utility of this compound lies in its application as a scaffold in palladium-catalyzed cross-coupling reactions to construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in the synthesis of complex aromatic and heteroaromatic systems, many of which are of significant interest in pharmaceutical and materials science research.
Suzuki-Miyaura Coupling: Synthesis of 7-Arylquinoxalin-2-amines
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organic halide. In the context of this compound, this reaction is employed to introduce a variety of aryl or heteroaryl groups at the 7-position, leading to the synthesis of 7-arylquinoxalin-2-amines. These products are often key intermediates in the development of kinase inhibitors.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-7-substituted-quinoxalin-2-amines
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction can be utilized in two principal ways with this compound. Firstly, the amino group at the 2-position can be coupled with an aryl halide. Secondly, and more commonly, the bromine at the 7-position can be coupled with a wide range of primary or secondary amines, amides, or other nitrogen-containing nucleophiles. This flexibility allows for the introduction of diverse functionalities, which is crucial for establishing structure-activity relationships (SAR) in drug discovery programs.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
Quinoxaline derivatives are prominent in the development of small molecule kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Compounds synthesized from this compound have shown potential as inhibitors of various kinases, including Apoptosis Signal-regulating Kinase 1 (ASK1).
ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is a key regulator of cellular stress responses.[1] Under conditions of oxidative or endoplasmic reticulum stress, ASK1 activates downstream signaling cascades, including the JNK and p38 MAPK pathways, which can lead to inflammation, apoptosis, and fibrosis.[1][2][3] Inhibition of ASK1 is therefore a promising therapeutic strategy for a range of diseases.
Below is a diagram illustrating the ASK1 signaling pathway, a common target for inhibitors derived from the this compound scaffold.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines the synthesis of 7-arylquinoxalin-2-amines via a palladium-catalyzed cross-coupling of this compound with a boronic acid or ester.
Materials:
-
This compound
-
Aryl- or heteroarylboronic acid or boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.[4]
-
Add the degassed solvent and the palladium catalyst (typically 2-10 mol%).
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Exemplary):
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 75-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DMF | 90 | 8 | 80-95 |
| 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Toluene/H₂O | 110 | 16 | 60-80 |
Note: The data in this table is illustrative and based on typical conditions for Suzuki-Miyaura reactions of similar substrates. Actual yields may vary.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the synthesis of N-substituted-7-aminoquinoxalines by coupling an amine with this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the palladium source (1-5 mol%), and the phosphine ligand (1.2-10 mol%).
-
Add the base (1.2-2.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite, washing with the organic solvent.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Exemplary):
| Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-98 |
| Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 70-90 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | Toluene | 90 | 6 | 80-95 |
Note: The data in this table is illustrative and based on typical conditions for Buchwald-Hartwig aminations of similar substrates. Actual yields may vary.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules, particularly in the field of medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust platform for the generation of diverse molecular libraries for drug discovery. The protocols and information provided herein serve as a guide for researchers to effectively utilize this compound in their synthetic endeavors, particularly in the pursuit of novel kinase inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromoquinoxalin-2-amine
Welcome to the technical support center for the synthesis of 7-Bromoquinoxalin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are three main strategies for the synthesis of this compound:
-
Linear Synthesis via 7-Nitroquinoxalin-2-amine: This is a multi-step process that begins with the synthesis of quinoxalin-2-ol, followed by nitration to 7-nitroquinoxalin-2-ol, conversion to 2-chloro-7-nitroquinoxaline, amination to 7-nitroquinoxalin-2-amine, reduction of the nitro group to an amino group, and finally, a Sandmeyer reaction to introduce the bromine atom.[1]
-
Direct Bromination of Quinoxalin-2-amine: This approach involves the direct electrophilic bromination of the pre-formed quinoxalin-2-amine. The regioselectivity of this reaction can be a challenge.
-
Synthesis from Brominated Precursors: This route utilizes a commercially available or synthesized brominated o-phenylenediamine, such as 4-bromo-1,2-phenylenediamine, which is then condensed with a suitable C2 synthon to form the quinoxaline ring.
Q2: I am getting a low yield in the initial quinoxaline-forming condensation. What are the common causes?
A2: Low yields in the condensation of o-phenylenediamines with α-dicarbonyl compounds can be due to several factors:
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the glyoxylic acid can lead to side reactions.
-
Reaction Temperature: While some condensations proceed at room temperature, others may require heating to go to completion. Overheating can lead to decomposition.
-
pH of the Reaction Mixture: The condensation is often acid-catalyzed. However, strongly acidic conditions can be detrimental. Maintaining a mildly acidic to neutral pH is generally optimal.
Q3: The nitration of quinoxalin-2-ol is not regioselective. How can I improve the yield of the 7-nitro isomer?
A3: Regioselectivity in the nitration of substituted quinolines and quinoxalines can be challenging. For quinoxalin-2-ol, the use of fuming nitric acid in glacial acetic acid at room temperature has been reported to give the 7-nitro isomer with good regioselectivity.[2] It is crucial to control the reaction temperature and the rate of addition of the nitrating agent.
Q4: What is the most effective method to reduce the nitro group in 7-nitroquinoxalin-2-amine without affecting the quinoxaline core or the amino group?
A4: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a common and effective method for reducing nitro groups.[3] However, care must be taken as some quinoxaline derivatives can be reduced at the pyrazine ring under harsh hydrogenation conditions. An alternative is the use of metal salts in acidic media, such as tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid, which is a mild and selective method for nitro group reduction.[3][4]
Q5: The Sandmeyer reaction to introduce the bromine is giving me a low yield and many byproducts. How can I optimize this step?
A5: Low yields in the Sandmeyer reaction are a common issue.[5][6] Key factors to consider are:
-
Diazotization Temperature: The formation of the diazonium salt must be carried out at low temperatures (typically 0-5 °C) to prevent its decomposition.[5]
-
Purity of the Diazonium Salt: The crude diazonium salt solution should be used immediately and should be free of excess nitrous acid.
-
Copper(I) Bromide Quality: The CuBr catalyst should be fresh and of high purity.
-
Side Reactions: The primary side reaction is the formation of the corresponding phenol. Running the reaction under strictly anhydrous conditions (where possible) and ensuring a sufficient excess of bromide ions can help to minimize this.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Quinoxalin-2-ol Synthesis | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. If necessary, increase the reaction time or temperature moderately. |
| Side product formation due to impure starting materials. | Use purified o-phenylenediamine and glyoxylic acid monohydrate. | |
| Poor Regioselectivity in Nitration | Incorrect nitrating agent or reaction conditions. | Use fuming nitric acid in glacial acetic acid at room temperature for optimal regioselectivity towards the 7-position.[2] |
| Reaction temperature too high. | Maintain a constant, low temperature during the addition of the nitrating agent. | |
| Incomplete Reduction of Nitro Group | Inactive catalyst or insufficient reducing agent. | For catalytic hydrogenation, ensure the Pd/C catalyst is active. For SnCl₂ reduction, use a sufficient molar excess of the reagent. |
| Reaction time too short. | Monitor the reaction by TLC until the starting material is fully consumed. | |
| Low Yield in Sandmeyer Reaction | Decomposition of the diazonium salt. | Maintain a temperature of 0-5 °C during diazotization and the initial stages of the Sandmeyer reaction.[5] Use the diazonium salt solution immediately after preparation. |
| Formation of phenol byproduct. | Ensure an adequate concentration of bromide ions is present. Use freshly prepared copper(I) bromide. | |
| Incomplete reaction. | Allow the reaction to stir for a sufficient time after the addition of the diazonium salt solution. Gentle warming may be required in some cases, but this should be done cautiously. | |
| Difficulty in Product Purification | Presence of starting materials or side products. | Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for purification. Recrystallization from a suitable solvent can also be effective. |
| Tarry byproducts from Sandmeyer reaction. | Perform a thorough work-up to remove inorganic salts and copper residues before chromatography. Washing the organic extract with an ammonium chloride solution can be helpful. |
Experimental Protocols
Protocol 1: Synthesis of 7-Nitroquinoxalin-2-amine[1][2]
This protocol outlines the multi-step synthesis of the key intermediate, 7-nitroquinoxalin-2-amine.
Step 1: Synthesis of Quinoxalin-2-ol
-
Dissolve o-phenylenediamine in methanol.
-
Cool the solution to 0 °C and slowly add an aqueous solution of glyoxylic acid monohydrate.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain quinoxalin-2-ol.
Step 2: Synthesis of 7-Nitroquinoxalin-2-ol
-
Suspend quinoxalin-2-ol in glacial acetic acid at room temperature.
-
Slowly add a solution of fuming nitric acid in glacial acetic acid.
-
Stir the mixture at room temperature for 24 hours.
-
Evaporate the solvent, and stir the residue in water for 1 hour.
-
Filter the solid, wash with water, and dry to yield 7-nitroquinoxalin-2-ol.[2]
Step 3: Synthesis of 2-Chloro-7-nitroquinoxaline
-
Reflux a mixture of 7-nitroquinoxalin-2-ol in phosphoryl chloride (POCl₃) for 3 hours.
-
Slowly pour the cooled reaction mixture into a stirred mixture of ice and water.
-
Filter the precipitate and wash with water to obtain 2-chloro-7-nitroquinoxaline.[2]
Step 4: Synthesis of N-(4-Methoxybenzyl)-7-nitroquinoxalin-2-amine
-
To a solution of 2-chloro-7-nitroquinoxaline in ethanol, add triethylamine and p-methoxybenzylamine.
-
Reflux the reaction mixture for 3 hours.
-
Evaporate the solvent, and filter the solid, washing with water to get the product.
Step 5: Synthesis of 7-Nitroquinoxalin-2-amine
-
Heat a mixture of N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine in trifluoroacetic acid (TFA) at 50 °C for 24 hours.
-
Evaporate the TFA, add brine, and filter the solid.
-
Wash the solid with ethyl acetate and filter to obtain 7-nitroquinoxalin-2-amine.[1]
Protocol 2: Proposed Synthesis of this compound
Step 1: Reduction of 7-Nitroquinoxalin-2-amine to 7-Aminoquinoxalin-2-amine
-
Dissolve 7-nitroquinoxalin-2-amine in ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).[4]
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction, and quench with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Sandmeyer Reaction to Yield this compound
-
Dissolve 7-aminoquinoxalin-2-amine in an aqueous solution of hydrobromic acid (HBr).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (CuBr) in HBr and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr/HBr solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
troubleshooting low yield in quinoxaline synthesis from o-phenylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of quinoxalines from o-phenylenediamine and 1,2-dicarbonyl compounds.
Troubleshooting Guide: Low Yield in Quinoxaline Synthesis
Low yields in quinoxaline synthesis can be attributed to several factors, from suboptimal reaction conditions to the quality of starting materials. This guide provides a systematic approach to identifying and resolving common issues.
Question: My quinoxaline synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot them?
Answer:
Low yields in the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound are a common issue. The following sections detail potential causes and their solutions. A logical workflow for troubleshooting is presented in the diagram below.
1. Purity of Starting Materials
-
Issue: The purity of o-phenylenediamine is critical. It is susceptible to oxidation and can darken upon exposure to air, introducing impurities that can significantly lower the yield.[1][2]
-
Solution:
-
Use freshly purified o-phenylenediamine.
-
If the material is old or discolored, purify it before use. A common purification method involves treating an aqueous solution with sodium dithionite and activated carbon.[1]
-
Ensure the 1,2-dicarbonyl compound is also of high purity.
-
2. Reaction Conditions
-
Issue: Suboptimal temperature and reaction time are major contributors to low yields. Excessively high temperatures can lead to the decomposition of reactants or products, while insufficient reaction time may result in incomplete conversion.[1][3]
-
Solution:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.[1]
-
Optimize Temperature: While classical methods often use reflux in solvents like ethanol or acetic acid, many modern protocols with appropriate catalysts achieve high yields at room temperature.[1][3] If the reaction is slow at room temperature, gradually increase the temperature.
-
Optimize Reaction Time: Continue the reaction until TLC indicates the complete consumption of the limiting reagent.
-
3. Catalysis
-
Issue: The absence of a catalyst or the use of an inappropriate one can severely hinder the reaction, often requiring harsher conditions and resulting in lower yields.[1] While the reaction can proceed without a catalyst, it is often much less efficient.[4]
-
Solution:
-
Introduce a Catalyst: If no catalyst is being used, consider adding one. A wide variety of catalysts have been shown to be effective, including organocatalysts like camphor-10-sulfonic acid (CSA) and various Lewis acids.[1][5]
-
Screen Catalysts: The choice of catalyst can be crucial. It may be necessary to screen different catalysts to find the optimal one for your specific substrates.
-
Optimize Catalyst Loading: The amount of catalyst can also impact the yield. It is advisable to perform a loading study to determine the optimal concentration.
-
4. Side Reactions
-
Issue: The formation of undesired byproducts is a common cause of low yields.[1] Potential side reactions include self-condensation of the dicarbonyl compound and polymerization.
-
Solution:
-
Careful control of reaction conditions (e.g., temperature, concentration) can help minimize side reactions.
-
The use of an appropriate catalyst can also improve selectivity for the desired product.[1]
-
Consider the order of addition of reactants. For instance, adding a solution of o-phenylenediamine to a solution of the dicarbonyl compound may be preferable.
-
Frequently Asked Questions (FAQs)
Q1: Can this reaction be performed without a catalyst?
A1: While the condensation can occur without a catalyst, it often requires more forcing conditions (e.g., higher temperatures, longer reaction times) and typically results in lower yields.[1] In some cases, no product formation is observed in the absence of a catalyst under mild conditions.[4]
Q2: What is a suitable solvent for quinoxaline synthesis?
A2: A range of solvents have been successfully used, including ethanol, acetic acid, toluene, and acetonitrile.[3][4][5] Ethanol is often considered a good "green" solvent choice.[5] Some modern, efficient methods even use water or a mixture of ethanol and water.[6] The optimal solvent may depend on the specific substrates and catalyst used.
Q3: My o-phenylenediamine has turned dark. Can I still use it?
A3: Dark coloration indicates oxidation of the o-phenylenediamine, which can lead to impurities and lower the yield of your reaction.[1] It is highly recommended to purify it before use.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the appearance of the product spot.
Q5: Can I use other starting materials besides 1,2-dicarbonyl compounds?
A5: Yes, α-haloketones and α-hydroxy ketones are also common precursors for quinoxaline synthesis when reacted with o-phenylenediamine.[1][7] The reaction with α-haloketones typically proceeds via a condensation-oxidation process.
Data on Reaction Optimization
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of quinoxaline synthesis.
Table 1: Effect of Catalyst on Quinoxaline Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | - | Toluene | 25 | 2 | 0 | [4] |
| 2 | AlCuMoVP | 100 mg | Toluene | 25 | 2 | 92 | [4] |
| 3 | AlFeMoVP | 100 mg | Toluene | 25 | 2 | 80 | [4] |
| 4 | None | - | Ethanol | Room Temp. | 8 | 0 | [5] |
| 5 | CSA | 5 | Ethanol | Room Temp. | 2 | 50 | [5] |
| 6 | CSA | 10 | Ethanol | Room Temp. | 2 | 65 | [5] |
| 7 | CSA | 15 | Ethanol | Room Temp. | 2 | 85 | [5] |
| 8 | CSA | 20 | Ethanol | Room Temp. | 2 | 98 | [5] |
| 9 | Phenol | 20 | EtOH/H₂O | Room Temp. | 0.17 | 98 | [6] |
Reaction conditions for entries 1-3: o-phenylenediamine (1 mmol), benzil (1 mmol), toluene (10 mL).[4] Reaction conditions for entries 4-8: o-phenylenediamine (1 mmol), benzil (1 mmol), ethanol (5 mL).[5] Reaction conditions for entry 9: benzene-1,2-diamine (1 mmol), benzil (1 mmol), EtOH/H₂O (7:3, 10 mL).[6]
Table 2: Effect of Solvent on 2,3-diphenylquinoxaline Yield
| Entry | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Methanol | Room Temp. | 2 | 90 | [5] |
| 2 | Acetonitrile | Room Temp. | 2 | 80 | [5] |
| 3 | Ethanol/Water | Room Temp. | 2 | 85 | [5] |
| 4 | Ethanol | Room Temp. | 2 | 98 | [5] |
Reaction conditions: o-phenylenediamine (1 mmol), benzil (1 mmol), and 20 mol% CSA in solvent (5 mL) at room temperature.[5]
Key Experimental Protocols
Below are representative protocols for the synthesis of quinoxaline derivatives.
Protocol 1: General Procedure using Camphor-10-Sulfonic Acid (CSA) Catalyst
This protocol is adapted from a high-yield, room temperature synthesis.[5]
-
Reactants:
-
1,2-dicarbonyl compound (1 mmol)
-
o-phenylenediamine (1 mmol)
-
Camphor-10-sulfonic acid (CSA) (0.20 mmol, 20 mol%)
-
Ethanol (5 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (1 mmol) and o-phenylenediamine (1 mmol) in ethanol (5 mL).
-
Add CSA (20 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using TLC.
-
Upon completion (typically 2-8 hours), add cold water (5 mL) to the reaction mixture.
-
Continue stirring until a solid precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
-
If necessary, recrystallize the product from a suitable solvent like ethanol.
-
Protocol 2: Classical Synthesis of 2,3-diphenylquinoxaline
This protocol is a classical thermal condensation method.[3]
-
Reactants:
-
o-phenylenediamine (1.1 g, 10.2 mmol)
-
Benzil (2.1 g, 10.0 mmol)
-
Rectified spirit (ethanol, 16 mL)
-
-
Procedure:
-
Prepare a solution of o-phenylenediamine (1.1 g) in rectified spirit (8 mL).
-
Prepare a warm solution of benzil (2.1 g) in rectified spirit (8 mL).
-
Add the o-phenylenediamine solution to the warm benzil solution.
-
Warm the mixture on a water bath for 30 minutes.
-
Add water dropwise until a slight cloudiness persists.
-
Cool the solution to induce crystallization.
-
Filter the product and allow it to dry.
-
Reaction Pathway
The synthesis of quinoxaline from o-phenylenediamine and a 1,2-dicarbonyl compound is a condensation reaction. The plausible mechanism, especially when acid-catalyzed, is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrar.org [ijrar.org]
- 6. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Homo-coupling in Palladium-Catalyzed Reactions of Quinoxalines
For researchers, scientists, and drug development professionals, palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of functionalized quinoxalines. However, the formation of undesired homo-coupled byproducts can significantly reduce the yield of the target molecule and complicate purification. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homo-coupling and optimize your palladium-catalyzed reactions of quinoxalines.
Frequently Asked Questions (FAQs)
Q1: What is homo-coupling in the context of palladium-catalyzed reactions of quinoxalines?
A1: Homo-coupling is a common side reaction where two identical molecules couple together. In the palladium-catalyzed cross-coupling of quinoxalines, this can manifest in several ways:
-
Quinoxaline-quinoxaline dimers: Two molecules of the haloquinoxaline starting material react to form a bi-quinoxaline.
-
Coupling partner dimers: In reactions like Suzuki-Miyaura, two molecules of the organoboron reagent (e.g., arylboronic acid) couple to form a symmetrical biaryl.
-
Diyne formation (Glaser coupling): In Sonogashira reactions, two terminal alkyne molecules couple to form a diyne.
This side reaction is problematic as it consumes starting materials, lowers the yield of the desired cross-coupled product, and introduces impurities that can be difficult to separate.
Q2: What are the primary causes of homo-coupling?
A2: The main culprits for homo-coupling are generally:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the oxidation of the active Pd(0) catalyst to Pd(II) species, which can facilitate the homo-coupling of organoboron reagents in Suzuki reactions. Oxygen also plays a key role in the copper-catalyzed Glaser coupling of alkynes in Sonogashira reactions.
-
Suboptimal Reaction Conditions: High temperatures, unsuitable bases, or inappropriate solvents can favor homo-coupling pathways.
-
Catalyst and Ligand Choice: The nature of the palladium precatalyst and the phosphine ligand can significantly influence the relative rates of the desired cross-coupling versus the undesired homo-coupling.
Q3: How can I detect the presence of homo-coupled byproducts in my reaction mixture?
A3: Homo-coupled byproducts can often be identified using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A spot corresponding to a less polar, symmetrical byproduct may be visible.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The mass of the dimerized starting materials can be readily detected.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic signals for the symmetrical homo-coupled product may be present in the crude ¹H NMR spectrum.
Troubleshooting Guides
Issue 1: Low yield of the desired cross-coupled quinoxaline product with significant formation of homo-coupled byproducts.
| Potential Cause | Troubleshooting & Optimization |
| Oxygen in the reaction mixture | Ensure a rigorously inert atmosphere. Degas the solvent and reaction mixture thoroughly using techniques like freeze-pump-thaw or by bubbling with an inert gas (e.g., argon or nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction. |
| Inappropriate base | The choice of base is critical. For Suzuki reactions, weaker bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu is commonly used. Screen a variety of bases to find the optimal one for your specific substrates. Ensure the base is of high purity and anhydrous. |
| Suboptimal solvent | Use high-purity, anhydrous solvents. For Suzuki couplings, ethereal solvents like dioxane or THF, often with a small amount of water, are common. For Buchwald-Hartwig aminations, toluene is a frequent choice. The polarity and coordinating ability of the solvent can impact the reaction outcome. |
| High reaction temperature | High temperatures can sometimes promote homo-coupling. If the desired reaction is sluggish, consider using a more active catalyst system rather than simply increasing the temperature. |
| Inefficient ligand | Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos, SPhos) can accelerate the desired cross-coupling pathway and suppress homo-coupling by promoting efficient oxidative addition and reductive elimination. |
Issue 2: Predominant formation of biaryl byproduct from the coupling partner in Suzuki-Miyaura reactions.
| Potential Cause | Troubleshooting & Optimization |
| Slow oxidative addition of the haloquinoxaline | The nitrogen atoms in the quinoxaline ring can coordinate to the palladium center, potentially slowing down the oxidative addition step. This allows for the competing homo-coupling of the more reactive boronic acid. Using bulky, electron-rich ligands can accelerate the oxidative addition of the haloquinoxaline. |
| Inefficient reduction of Pd(II) to Pd(0) | If using a Pd(II) precatalyst like Pd(OAc)₂, ensure that the reaction conditions promote its efficient in-situ reduction to the active Pd(0) species. Alternatively, use a pre-formed Pd(0) source like Pd₂(dba)₃. |
Issue 3: Formation of diyne byproducts (Glaser coupling) in Sonogashira reactions.
| Potential Cause | Troubleshooting & Optimization |
| Copper(I) co-catalyst | The copper(I) co-catalyst, especially in the presence of oxygen, is a known promoter of Glaser coupling. |
| Copper-Free Sonogashira Conditions: Employ a copper-free protocol. These methods often rely on specific ligands and bases to facilitate the palladium-catalyzed reaction without the need for a copper co-catalyst. | |
| Rigorous Exclusion of Oxygen: If a copper co-catalyst is used, it is imperative to maintain a strictly anaerobic environment. |
Data Presentation
The following tables provide quantitative data on the yields of desired products in various palladium-catalyzed reactions of quinoxalines under different conditions. While direct comparative data on homo-coupling is often not explicitly reported, optimizing for the highest yield of the cross-coupled product generally corresponds to a minimization of side reactions, including homo-coupling.
Table 1: Suzuki-Miyaura Coupling of 2,6-Dichloroquinoxaline with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | 2-Tolylboronic acid | 2-(2-Tolyl)-6-chloroquinoxaline | 77 |
| 2 | 4-Tolylboronic acid | 2-(4-Tolyl)-6-chloroquinoxaline | 75 |
| 3 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-6-chloroquinoxaline | 90 |
| 4 | 2-Methoxyphenylboronic acid | 2-(2-Methoxyphenyl)-6-chloroquinoxaline | 72 |
| 5 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-6-chloroquinoxaline | 63 |
| 6 | 2,4,6-Trimethylphenylboronic acid | 2-(2,4,6-Trimethylphenyl)-6-chloroquinoxaline | 96 |
| 7 | 2,6-Dimethoxyphenylboronic acid | 2-(2,6-Dimethoxyphenyl)-6-chloroquinoxaline | 97 |
Reaction Conditions: 2,6-dichloroquinoxaline (1.0 equiv), arylboronic acid (1.3 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv), THF, 90 °C, 8 h.
Table 2: Buchwald-Hartwig Amination of 2-Chloro-3-(2-thienyl)quinoxaline with Substituted Anilines
| Entry | Aniline Derivative | Yield (%) |
| 1 | Aniline | 85 |
| 2 | 4-Methylaniline | 88 |
| 3 | 4-Methoxyaniline | 92 |
| 4 | 4-Fluoroaniline | 82 |
| 5 | 3,4-Dimethylaniline | 90 |
Reaction Conditions: 2-Chloro-3-(2-thienyl)quinoxaline (1.0 mmol), Aniline derivative (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.5 equiv.), Toluene (5 mL), 100 °C, 12 h.[1]
Table 3: Sonogashira Coupling of 2-Chloro-3-methoxyquinoxaline with Terminal Alkynes
| Entry | Terminal Alkyne | Yield (%) |
| 1 | Phenylacetylene | 95 |
| 2 | 4-Ethynyltoluene | 92 |
| 3 | 4-Methoxyphenylacetylene | 96 |
| 4 | 1-Hexyne | 85 |
Reaction Conditions: 2-Chloro-3-methoxyquinoxaline (1.0 equiv), terminal alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%), Et₃N, THF, 60 °C.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Haloquinoxaline
Reagent and Solvent Preparation: Ensure the haloquinoxaline, boronic acid/ester, palladium catalyst, ligand, and base are of high purity and dry. Use anhydrous, degassed solvent (e.g., dioxane, toluene, or THF).
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask, add the haloquinoxaline (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the ligand (if required), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Haloquinoxaline
Reagent and Solvent Preparation: Ensure all reagents and the solvent (e.g., toluene, dioxane) are anhydrous. The amine should be of high purity.
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the haloquinoxaline (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Stir the mixture at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
Work-up:
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Protocol 3: General Procedure for Copper-Free Sonogashira Coupling of a Haloquinoxaline
Reagent and Solvent Preparation: Ensure the haloquinoxaline, terminal alkyne, palladium catalyst, ligand, and base are of high purity and dry. Use anhydrous, degassed solvent (e.g., THF, DMF, or acetonitrile).
Reaction Setup (under inert atmosphere):
-
To a dry Schlenk flask, add the haloquinoxaline (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the ligand (if necessary), and the base (e.g., Et₃N or DIPA).
-
Evacuate and backfill with an inert gas.
-
Add the degassed solvent, followed by the terminal alkyne (1.2-1.5 equiv.).
-
Stir the reaction at the desired temperature (can range from room temperature to reflux) and monitor its progress.
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing homo-coupling in palladium-catalyzed quinoxaline reactions.
Caption: Simplified catalytic cycles for Suzuki-Miyaura cross-coupling and competing homo-coupling.
References
Technical Support Center: Purification of 7-Bromoquinoxalin-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 7-Bromoquinoxalin-2-amine by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: Ethanol is a commonly recommended solvent for the recrystallization of quinoxaline derivatives.[1][2] The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of solvents, such as ethanol and water, can also be effective if the compound is too soluble in pure ethanol at room temperature.[3]
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If your compound is not dissolving, you can try adding a small amount of additional solvent. Ensure the solvent is at its boiling point to maximize solubility. If the compound still does not dissolve, the chosen solvent may be unsuitable. You may need to select a more polar or less polar solvent depending on the properties of your compound and any impurities.
Q3: After cooling, no crystals have formed. What could be the reason?
A3: Crystal formation can be inhibited for several reasons. The solution may be too dilute, in which case you can try evaporating some of the solvent to increase the concentration of the compound. Alternatively, the solution may be supersaturated and require initiation of crystallization. This can be achieved by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. Allowing the solution to stand for a longer period at a lower temperature (e.g., in a refrigerator or freezer) can also promote crystallization.
Q4: The recrystallized product appears oily or forms an amorphous solid instead of crystals. How can I fix this?
A4: Oiling out occurs when the compound comes out of solution above its melting point. This can often be resolved by using a larger volume of solvent or by switching to a solvent with a lower boiling point. Allowing the solution to cool more slowly can also encourage the formation of crystals instead of an amorphous solid.
Q5: What are common impurities that might be present in crude this compound?
A5: Impurities in quinoxaline synthesis can include unreacted starting materials, such as the corresponding ortho-phenylenediamine and 1,2-dicarbonyl compounds, or byproducts from side reactions.[1] Depending on the synthetic route, process-related impurities can also be present. For instance, in related compounds, pH adjustments during workup can be critical to avoid the formation of certain impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of Pure Product | The compound is partially soluble in the cold solvent. | Cool the solution in an ice bath or freezer to minimize solubility. Use the minimum amount of hot solvent necessary for dissolution. |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization. Add a small amount of hot solvent to redissolve any crystals that have formed. | |
| Colored Impurities in Final Product | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious as charcoal can also adsorb the desired product. |
| The compound itself is colored. | Verify the expected color of the pure compound from literature sources. | |
| Crystals are very fine or needle-like | Rapid cooling of the solution. | Allow the solution to cool slowly to room temperature before placing it in a cold bath. This promotes the growth of larger, more well-defined crystals. |
| Incomplete removal of solvent | Inadequate drying of the crystals. | Dry the crystals under vacuum for a sufficient period. Gently crush any large crystals to ensure all trapped solvent is removed. |
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the purification of this compound by recrystallization from ethanol.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Gently heat the mixture to the boiling point of the ethanol while stirring or swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal to the solution. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Preheat a second Erlenmeyer flask and a funnel with filter paper by pouring hot solvent through them. Filter the hot solution quickly to remove the charcoal (if used) and any insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Illustrative Solubility Data
The following table presents hypothetical solubility data for this compound in various solvents to guide solvent selection. Note: This data is for illustrative purposes only and has not been experimentally determined.
| Solvent | Solubility at 20°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Ethanol | 0.5 | 10.0 |
| Methanol | 0.8 | 12.0 |
| Water | <0.1 | 0.2 |
| Acetone | 1.5 | 15.0 |
| Toluene | 0.2 | 5.0 |
Process Diagrams
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00878A [pubs.rsc.org]
Technical Support Center: Synthesis of 7-Bromoquinoxalin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 7-Bromoquinoxalin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective strategy involves a multi-step synthesis starting from readily available precursors. A plausible route, adapted from methodologies for similar quinoxaline derivatives, involves the initial synthesis of a quinoxalin-2-ol intermediate, followed by chlorination and subsequent amination.
Q2: What are the critical parameters to control during the synthesis?
Key parameters include reaction temperature, pH control during workup, and the purity of starting materials and intermediates. For instance, in related syntheses, pH adjustments are crucial to prevent the formation of certain impurities.[1] Careful monitoring of reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is also vital.
Q3: My final product is difficult to purify by standard column chromatography. What could be the issue?
Amine-containing compounds like this compound can interact strongly with acidic silica gel, leading to streaking and poor separation. The presence of closely related isomers or byproducts can also complicate purification.
Q4: Are there alternative purification methods to silica gel chromatography?
Yes, several alternatives can be considered. Recrystallization from a suitable solvent system can be effective if the product is sufficiently crystalline and impurities have different solubility profiles. Alternatively, for column chromatography, using a modified stationary phase such as amine-functionalized silica or basic alumina can improve separation. Another approach is to add a small amount of a volatile base, like triethylamine, to the eluent to suppress the interaction with silica gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 7-Bromoquinoxalin-2-ol Intermediate | - Incomplete cyclization of 4-bromo-1,2-phenylenediamine. - Incorrect reaction temperature or time. | - Ensure the purity of 4-bromo-1,2-phenylenediamine. - Optimize reaction conditions (temperature, time, catalyst) based on analogous procedures for quinoxalin-ol synthesis.[2] |
| Formation of Isomeric Impurities (e.g., 6-Bromo Isomer) | - Lack of regioselectivity during the cyclization reaction with an unsymmetrically substituted o-phenylenediamine. | - The reaction of 4-substituted benzene-1,2-diamines can lead to isomeric products; the ratio depends on the reaction conditions and the nature of the substituents.[3] - Careful analytical characterization (e.g., NMR) is required to confirm the structure. - Purification by careful column chromatography or fractional crystallization may be necessary to separate isomers. |
| Incomplete Chlorination of 7-Bromoquinoxalin-2-ol | - Insufficient amount of chlorinating agent (e.g., POCl₃). - Reaction temperature too low or reaction time too short. | - Use a sufficient excess of POCl₃. - Ensure the reaction is heated to reflux for an adequate duration (e.g., 3 hours, as in analogous syntheses).[2] - Monitor the reaction by TLC until the starting material is consumed. |
| Low Yield in the Amination of 2-Chloro-7-bromoquinoxaline | - The 2-chloro position on the quinoxaline ring may have reduced reactivity. - Harsh reaction conditions leading to degradation. | - Amination of 2-chloroquinoxalines can be challenging. Consider using a protected amine (e.g., p-methoxybenzylamine) followed by a deprotection step.[2] - Alternatively, explore using a Buchwald-Hartwig or Ullmann-type cross-coupling reaction with a suitable ammonia surrogate or amine source. |
| Final Product Contaminated with Starting Material or Intermediates | - Incomplete reaction in the final amination step. - Inefficient purification. | - Extend the reaction time or increase the temperature for the amination step. - For purification, try column chromatography with a gradient elution, potentially using a system like dichloromethane/ethyl acetate or hexane/ethyl acetate with a small percentage of triethylamine. |
| Formation of a Cyanamide Impurity | - While identified in a related synthesis, pH drops during workup can sometimes lead to side reactions. In the synthesis of a brimonidine analogue, a cyanamide impurity was formed at lower pH.[1] | - Maintain a basic pH (e.g., 8.5-9.5) during aqueous workup and neutralization steps. Use a pH meter for accurate control.[1] |
Quantitative Data Summary
The following table summarizes typical yields for reactions analogous to the proposed synthesis of this compound, based on the multi-gram preparation of 7-nitroquinoxalin-2-amine.[2] These values can serve as a benchmark for optimizing your synthesis.
| Reaction Step | Product | Yield (%) |
| Cyclization (o-phenylenediamine with glyoxylic acid) | quinoxalin-2-ol | 89 |
| Nitration (quinoxalin-2-ol) | 7-nitroquinoxalin-2-ol | 65 |
| Chlorination (7-nitroquinoxalin-2-ol with POCl₃) | 2-chloro-7-nitroquinoxaline | 96 |
| Amination (with p-methoxybenzylamine) | N-(4-methoxybenzyl)-7-nitroquinoxalin-2-amine | 93 |
| Deprotection (with TFA) | 7-nitroquinoxalin-2-amine | 95 |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed route based on established procedures for analogous compounds, particularly the synthesis of 7-nitroquinoxalin-2-amine.[2] Optimization may be required.
Step 1: Synthesis of 7-Bromoquinoxalin-2-ol
-
To a solution of 4-bromo-1,2-phenylenediamine in a suitable solvent (e.g., methanol), slowly add a solution of glyoxylic acid monohydrate at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC. Upon completion, the product may precipitate.
-
Filter the solid, wash with cold solvent and water, and dry under vacuum to yield 7-bromoquinoxalin-2-ol.
Step 2: Synthesis of 2-Chloro-7-bromoquinoxaline
-
In a round-bottom flask, suspend 7-bromoquinoxalin-2-ol in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for 3 hours.
-
After cooling, slowly and carefully pour the reaction mixture into a stirred mixture of ice and water.
-
A precipitate will form. Filter the solid, wash thoroughly with water, and dry under vacuum to obtain 2-chloro-7-bromoquinoxaline.
Step 3: Synthesis of this compound
Method A: Direct Amination (requires optimization)
-
In a sealed vessel, dissolve 2-chloro-7-bromoquinoxaline in a solution of ammonia in methanol.
-
Heat the mixture to a high temperature (e.g., 100-120 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, evaporate the solvent. Purify the residue by column chromatography or recrystallization.
Method B: Via Protected Amine
-
To a solution of 2-chloro-7-bromoquinoxaline in ethanol, add p-methoxybenzylamine and triethylamine.
-
Reflux the mixture for 3 hours.
-
Evaporate the solvent and wash the resulting solid with water to obtain N-(4-methoxybenzyl)-7-bromoquinoxalin-2-amine.
-
For deprotection, treat the intermediate with trifluoroacetic acid (TFA) at 50 °C for 24 hours.
-
Evaporate the TFA, add brine, and filter the resulting solid. Wash with a suitable organic solvent (e.g., ethyl acetate) to yield this compound.
Purification by Column Chromatography
-
Prepare a slurry of silica gel in the initial eluent (e.g., hexane or dichloromethane).
-
Load the crude product onto the column.
-
Elute with a gradient of a more polar solvent (e.g., ethyl acetate). To prevent streaking, consider adding 0.5-1% triethylamine to the eluent system.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis and purification.
References
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 7-Bromoquinoxalin-2-amine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the palladium-catalyzed cross-coupling of 7-Bromoquinoxalin-2-amine. The information is compiled from established methodologies for similar heterocyclic systems and aims to provide a robust starting point for reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions for functionalizing this compound?
The two most prevalent and versatile methods for this substrate are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are widely used in medicinal chemistry to synthesize biaryl compounds and arylamines, which are common motifs in pharmacologically active molecules.[1][2]
Q2: What are the critical parameters to consider when optimizing these cross-coupling reactions?
The success of the coupling reaction is highly dependent on the careful selection and optimization of several key parameters:
-
Palladium Source (Precatalyst): Common choices include Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium(0) sources like Pd(PPh₃)₄.[3] The choice can affect the activation of the active Pd(0) catalyst.
-
Ligand: The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are often effective for challenging substrates like electron-rich heteroaryl bromides.[3][4]
-
Base: The base is crucial for activating the coupling partner (e.g., the boronic acid in Suzuki coupling) and facilitating the catalytic cycle.[3] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] Stronger, non-nucleophilic bases like NaOtBu are typically used in Buchwald-Hartwig aminations.[5]
-
Solvent: The solvent must solubilize all reactants and not interfere with the catalytic cycle. Anhydrous, aprotic solvents like dioxane, toluene, THF, or DMF are commonly used.[3]
-
Temperature: Reaction rates are temperature-dependent. While higher temperatures can increase the rate, they may also promote side reactions like homo-coupling.[6]
-
Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.[3][6]
Q3: Homo-coupling is a significant side reaction in my experiments. What is it and how can it be minimized?
Homo-coupling is a side reaction where two identical molecules couple together, for instance, two molecules of your boronic acid partner (in Suzuki coupling) or two molecules of the this compound.[6] This consumes starting materials, reduces the yield of the desired product, and complicates purification.[6]
To minimize homo-coupling:
-
Rigorous Oxygen Exclusion: The primary cause of homo-coupling is often the presence of oxygen.[6] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.
-
Optimize Ligand Choice: Ligands that promote a faster rate of oxidative addition of the this compound to the palladium center can outcompete the homo-coupling pathway.[6]
-
Lower Reaction Temperature: High temperatures can favor homo-coupling. If possible, use a more active catalyst system at a lower temperature.[6]
Q4: I am observing significant dehalogenation of my starting material. What causes this and what are the solutions?
Dehalogenation is a side reaction where the bromine atom on the quinoxaline is replaced by a hydrogen atom.[3][7] This can occur when the palladium complex, after oxidative addition, abstracts a hydride from another species in the reaction mixture (like an amine base or solvent) followed by reductive elimination.[7] To mitigate this, screen different bases and ensure solvents are truly anhydrous, as water can sometimes be a proton source.[3]
Troubleshooting Guide
Problem 1: Low to No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Catalyst System | The choice of palladium source and ligand is critical. Screen various combinations, starting with common precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos, which are effective for challenging substrates.[3][5] N-heterocyclic carbene (NHC) ligands can also be effective.[3] Consider using well-defined, air-stable precatalysts (e.g., G3 or G4 Buchwald precatalysts) for better reproducibility.[8][9] |
| Inappropriate Base Selection | The base's strength and type significantly impact the reaction. Screen common bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ for Suzuki couplings.[3][6] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are required.[5] The base must be strong enough to facilitate the catalytic cycle but not so strong as to cause substrate decomposition. |
| Poor Reagent Solubility | Ensure all starting materials, particularly the base, are adequately soluble or can interact effectively in the chosen solvent. For Suzuki reactions, aqueous mixtures with solvents like dioxane, THF, or DMF are common to dissolve the inorganic base.[3] Inadequate stirring can also be an issue with heterogeneous bases. |
| Catalyst Inhibition/Poisoning | The nitrogen atoms in the quinoxaline ring can coordinate to the palladium center and inhibit catalysis.[10] Using bulky ligands can create a steric shield around the palladium, preventing inhibitory coordination and facilitating the desired catalytic cycle.[4][6] |
| Reaction Not at Optimal Temperature | If the reaction is sluggish, a gradual increase in temperature may be necessary. However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions.[6] A typical starting temperature is between 80-110 °C.[11][12] |
Data Presentation: Model Optimization Parameters
The following tables provide representative starting points for optimizing Suzuki-Miyaura and Buchwald-Hartwig reactions based on conditions reported for analogous heteroaryl halides. Yields are illustrative.
Table 1: Model Parameter Screening for Suzuki-Miyaura Coupling
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Illustrative Yield |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Moderate |
| 2 | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 110 | Good |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | DMF | 90 | Variable |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2) | THF/H₂O | 80 | High |
Table 2: Model Parameter Screening for Buchwald-Hartwig Amination
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Illustrative Yield |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | Good |
| 2 | Pd₂(dba)₃ (2) | RuPhos (4) | LHMDS (1.5) | Dioxane | 100 | High |
| 3 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 110 | Moderate |
| 4 | RuPhos Pd G3 (2) | - | NaOtBu (1.4) | THF | 90 | High |
Experimental Protocols
Caution: These reactions must be performed under an inert atmosphere by trained personnel. All reagents and solvents should be handled with appropriate safety precautions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk tube or reaction vial, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.04 mmol, 4 mol%) if not using a precatalyst. Add the catalyst or precatalyst to the Schlenk tube.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane and Water, 4:1 ratio, 5 mL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor progress by TLC or LC-MS, typically 4-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To a dry Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).
-
Substrate Addition: Add this compound (1.0 mmol, 1.0 equiv) and the desired amine coupling partner (1.2 mmol, 1.2 equiv).
-
Inert Atmosphere: Seal the tube, and ensure the inert atmosphere is maintained.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.[5]
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with an organic solvent like ethyl acetate.[11] Concentrate the filtrate under reduced pressure.
-
Purification: Dilute the residue with solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
dealing with poor solubility of 7-Bromoquinoxalin-2-amine in reaction media
This technical support guide provides troubleshooting advice and answers frequently asked questions regarding the poor solubility of 7-Bromoquinoxalin-2-amine in reaction media. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue: this compound is not dissolving in the chosen reaction solvent.
This guide provides a systematic approach to address the poor solubility of this compound. Follow the steps below to identify a suitable solvent and optimize your reaction conditions.
Step 1: Evaluate the Current Solvent
The principle of "like dissolves like" is a fundamental concept in determining solubility.[1] Quinoxaline derivatives, being bicyclic heteroaromatic systems, possess a degree of polarity but also have significant non-polar character due to the fused benzene ring.[2] The presence of an amine group (-NH2) and a bromine atom will also influence its polarity.
-
Question: Is your current solvent appropriate for the polarity of this compound?
-
Action: If you are using a non-polar solvent (e.g., hexane, toluene), consider switching to a more polar aprotic solvent. If you are using a polar protic solvent (e.g., methanol, ethanol) and observing poor solubility, a polar aprotic solvent might be a better choice.
Step 2: Increase the Temperature
For most solid solutes, solubility increases with temperature.[1]
-
Action: Gradually heat the reaction mixture to the boiling point of the solvent. Ensure that the compound is thermally stable at higher temperatures.
Step 3: Perform a Systematic Solvent Screening
If adjusting the temperature is not effective, a systematic solvent screening is recommended. Test the solubility of a small amount of this compound in a range of solvents with varying polarities.
-
Action: Use the experimental protocol provided below to test the solubility in solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).
Step 4: Utilize a Co-solvent System
A mixture of solvents, known as a co-solvent system, can significantly enhance solubility.[3][4][5]
-
Action: Try a mixture of a solvent in which the compound has low solubility with one in which it is more soluble. For example, a mixture of toluene and DMF, or DCM and methanol. The ratio of the co-solvents can be optimized to achieve the desired solubility.
Step 5: Employ Additives
Certain additives can improve solubility.
-
Surfactants: These can lower the surface tension between the solute and the solvent.[6][7]
-
Acids/Bases: Given that this compound has a basic amine group, adding a small amount of acid to form a salt may increase its solubility in polar solvents.[8]
Step 6: Physical Modification of the Solute
The physical form of the compound can impact its solubility.
-
Particle Size Reduction: Reducing the particle size increases the surface area available for solvation.[3][4][7] This can be achieved through techniques like micronization.[4][7]
Frequently Asked Questions (FAQs)
Q1: Why do quinoxaline derivatives often exhibit poor solubility?
The inherent planarity and aromaticity of the quinoxaline scaffold can lead to strong intermolecular forces in the solid state, resulting in high crystal lattice energy.[1] High crystal lattice energy generally leads to lower solubility as more energy is required to break the crystal structure and solvate the molecules.[1]
Q2: What types of solvents are generally best for quinoxaline derivatives?
The solubility of a quinoxaline derivative is highly dependent on its substituents.[1] For this compound, which has both a polar amine group and a less polar bromo-substituted aromatic system, polar aprotic solvents such as DMF, DMSO, and NMP are often good starting points. Chlorinated solvents like DCM and chloroform can also be effective.
Q3: Can I use protic solvents like methanol or ethanol?
While possible, the presence of the amine group might lead to hydrogen bonding with protic solvents. Depending on the reaction, this could be beneficial or detrimental. A preliminary solubility test is always recommended.
Q4: How does pH affect the solubility of this compound?
The amine group in this compound is basic and can be protonated to form a salt.[8] This salt form is generally more soluble in polar solvents, especially water. Therefore, adjusting the pH to be more acidic can increase its aqueous solubility. However, the stability of the compound and its reactivity in acidic conditions must be considered.
Data Presentation
Table 1: Properties of Common Organic Solvents for Solubility Screening
| Solvent | Polarity Index | Type | Boiling Point (°C) | Notes |
| Hexane | 0.1 | Non-polar | 69 | Unlikely to be a good solvent. |
| Toluene | 2.4 | Non-polar | 111 | May have some solubility at elevated temperatures. |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | 40 | A good starting point for many organic compounds. |
| Tetrahydrofuran (THF) | 4.0 | Polar Aprotic | 66 | A versatile solvent for a range of polarities. |
| Acetonitrile (MeCN) | 5.8 | Polar Aprotic | 82 | A common solvent in organic synthesis. |
| Dimethylformamide (DMF) | 6.4 | Polar Aprotic | 153 | A strong solvent for many poorly soluble compounds. |
| Dimethyl sulfoxide (DMSO) | 7.2 | Polar Aprotic | 189 | An excellent solvent for many heterocyclic compounds. |
| Methanol | 5.1 | Polar Protic | 65 | May be effective, but consider potential for H-bonding. |
| Ethanol | 4.3 | Polar Protic | 78 | Similar to methanol. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively and semi-quantitatively determine the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents from Table 1
-
Small vials (e.g., 1.5 mL or 4 mL) with caps
-
Magnetic stir bar (optional)
-
Vortex mixer
-
Heating block or hot plate
Procedure:
-
Preparation: Accurately weigh 1-2 mg of this compound into a clean, dry vial.
-
Initial Solvent Addition: Add 100 µL of the first solvent to be tested.
-
Mixing: Cap the vial and vortex or stir vigorously for 1-2 minutes at room temperature.
-
Observation: Observe if the solid has completely dissolved.
-
Incremental Solvent Addition: If the solid has not dissolved, add the solvent in 100 µL increments, vortexing/stirring for 1-2 minutes after each addition, until the solid dissolves or a total volume of 1 mL is reached.
-
Heating: If the compound is still not fully dissolved at room temperature, gently heat the vial to a temperature below the solvent's boiling point (e.g., 50-60 °C for THF) and observe any changes in solubility.
-
Recording Data: Record the approximate volume of solvent required to dissolve the compound at both room temperature and with heating. This will give a semi-quantitative measure of solubility (e.g., soluble, sparingly soluble, insoluble).
-
Repeat: Repeat steps 1-7 for each solvent you wish to test.
Data Interpretation:
-
Soluble: Dissolves in < 500 µL of solvent.
-
Sparingly Soluble: Requires > 500 µL of solvent or heating to dissolve.
-
Insoluble: Does not dissolve in 1 mL of solvent, even with heating.
References
- 1. benchchem.com [benchchem.com]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. wjbphs.com [wjbphs.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
preventing side reactions during the nitration of quinoxaline derivatives
Technical Support Center: Nitration of Quinoxaline Derivatives
Welcome to the technical support center for the nitration of quinoxaline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: Why is the nitration of quinoxaline often challenging in terms of regioselectivity?
A1: The quinoxaline ring system is a fused heterocycle containing a benzene ring and a pyrazine ring. Electrophilic substitution, such as nitration, on the benzene ring is influenced by the electron-withdrawing nature of the pyrazine ring. The reaction typically occurs on the N-protonated heterocycle, which deactivates the ring system. Substitution must proceed through a doubly charged intermediate, making the reaction significantly slower than on naphthalene, a structural analogue. The 5- and 8-positions are generally favored, but mixtures with other isomers, such as the 6- and 7-isomers, are common depending on the reaction conditions and the substituents already present on the quinoxaline core.[1]
Q2: What are the most common side reactions during the nitration of quinoxaline derivatives?
A2: Besides the formation of multiple regioisomers, common side reactions include:
-
Di-nitration: Under forcing conditions, multiple nitro groups can be added to the ring. For example, nitration of quinoxaline with concentrated nitric acid and oleum can yield 5,7-dinitroquinoxaline.[2]
-
Hydrolysis: If the quinoxaline derivative has sensitive functional groups (e.g., halo-substituents), these can be hydrolyzed under the harsh acidic conditions of mixed-acid nitration.[3]
-
Oxidation: The pyrazine ring can be susceptible to oxidation, especially under harsh conditions, potentially leading to the formation of N-oxides or ring-opened products.[4]
Q3: Which nitrating agent should I choose for my quinoxaline derivative?
A3: The choice of nitrating agent is critical and depends on the specific quinoxaline derivative and the desired outcome:
-
Mixed Acid (HNO₃/H₂SO₄): This is the classic and most powerful nitrating agent. It is often used for less reactive quinoxalines but can lead to a lack of selectivity and harsh reaction conditions.[2][3]
-
tert-Butyl Nitrite (t-BuONO): This offers a milder, metal-free alternative, particularly for quinoxalin-2(1H)-ones. It can provide high regioselectivity for the C7 position via a radical addition mechanism.[5][6]
-
Iron(III) Nitrate: This has been used for site-selective C-H nitration of other N-heterocycles and may offer an alternative for specific quinoxaline derivatives.[7]
Q4: How can I improve the regioselectivity of my nitration reaction?
A4: Improving regioselectivity can be achieved by:
-
Screening Catalysts and Ligands: The choice of metal catalyst (e.g., Palladium, Rhodium) and associated ligands can significantly influence which position is functionalized.[5]
-
Adjusting Reaction Conditions: Experimenting with different solvents (e.g., DMAc, NMP, dioxane), bases (e.g., K₂CO₃, Cs₂CO₃), and reaction temperatures can favor the formation of one isomer over another.[5] Lowering the temperature often leads to higher selectivity.[5]
-
Using Directing Groups: Installing a directing group can precisely control where the nitro group is added.[5]
-
Alternative Nitrating Agents: Using milder or more selective nitrating agents like tert-butyl nitrite can prevent the formation of unwanted isomers.[5][6]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the nitration of quinoxaline derivatives.
| Problem | Possible Causes | Solutions & Troubleshooting Steps |
| Low or no yield of nitrated product | 1. Reaction conditions are too mild: The quinoxaline ring is deactivated, especially under acidic conditions where the nitrogen atoms are protonated. 2. Decomposition of starting material: The substrate may not be stable under the chosen nitration conditions. | 1. Increase reaction severity: If using mixed acid, try increasing the temperature or using oleum.[2] Be aware this may decrease selectivity. 2. Switch to a different nitrating system: Explore alternative reagents that operate under different mechanisms, such as tert-butyl nitrite.[5] 3. Protect sensitive groups: If your substrate has functional groups that are not stable to strong acids, consider a protection strategy. |
| Formation of multiple isomers | 1. Low regioselectivity of the nitrating agent: Mixed acid often gives mixtures of 5- and 8-nitro isomers, and potentially others. 2. Substituent effects: Existing substituents on the benzene ring will influence the position of nitration. | 1. Optimize reaction conditions: Systematically screen solvents, temperature, and catalysts. Lower temperatures often favor one isomer.[5] 2. Use a more selective nitrating agent: For quinoxalin-2(1H)-ones, tert-butyl nitrite has shown high selectivity for the C7 position.[5] 3. Purification: If a mixture is unavoidable, focus on purification techniques like column chromatography or recrystallization to isolate the desired isomer.[8][9] |
| Formation of di-nitro products | 1. Reaction conditions are too harsh: High temperatures and strong acids can lead to multiple nitrations.[2] | 1. Reduce reaction time and temperature: Monitor the reaction closely by TLC or LC-MS and quench it once the mono-nitrated product is formed. 2. Use a stoichiometric amount of nitrating agent: Carefully control the equivalents of nitric acid used. |
| Product "oils out" during workup/recrystallization | 1. Product is melting before dissolving: This can happen during recrystallization if the solvent's boiling point is above the product's melting point. 2. High solubility: The product may be too soluble in the chosen solvent system. | 1. Increase solvent volume: Add more hot solvent to fully dissolve the oil.[8] 2. Change solvent system: Select a solvent in which the compound is less soluble at room temperature.[8] 3. Cool slowly: Allow the solution to cool gradually to encourage crystal formation. Using seed crystals can also help.[8] |
| Difficulty purifying isomers | 1. Similar polarity: Regioisomers often have very similar polarities, making chromatographic separation challenging.[10] | 1. Optimize chromatography: Screen different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions. A gradient elution can improve separation.[10] 2. Recrystallization: Try fractional crystallization from different solvents. This can sometimes selectively crystallize one isomer from a mixture. 3. Derivatization: In some cases, it may be possible to selectively react one isomer to facilitate separation, followed by removal of the derivatizing group.[11] |
Quantitative Data Summary
The following tables summarize yields and conditions for selected quinoxaline nitration reactions found in the literature.
Table 1: Nitration of Unsubstituted Quinoxaline with Mixed Acid
| Product | Yield | Conditions | Reference |
| 5-Nitroquinoxaline | 1.5% | Conc. HNO₃, Oleum, 90°C | [2] |
| 5,7-Dinitroquinoxaline | 24% | Conc. HNO₃, Oleum, 90°C | [2] |
Table 2: Metal-Free Nitration of 1-Methylquinoxalin-2(1H)-one
| Position of Nitration | Yield | Conditions | Reference |
| C7 | Moderate to good | tert-butyl nitrite, Acetonitrile, 60°C, 20h, O₂ atmosphere | [5][6] |
Table 3: Nitration of 8-Methylquinoxalines with Mixed Acid
| Substrate | Position of Nitration | Conditions | Notes | Reference |
| 8-Methylquinoxaline | C5 | Mixed acid, 40-50°C | Surprisingly efficient | [3] |
| 6-Halo-8-methylquinoxaline | C5 or C7 | Mixed acid | Competing side reactions include hydrolysis at C6 and halogenation | [3] |
Experimental Protocols
Protocol 1: General Procedure for Nitration with Mixed Acid (Caution: Highly Corrosive)
This protocol is adapted from general procedures for the nitration of aromatic compounds.[12][13][14]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool the quinoxaline derivative dissolved or suspended in concentrated sulfuric acid to 0°C in an ice bath.
-
Nitrating Mixture: Slowly prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio) in a separate flask, also cooled in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the solution of the quinoxaline derivative over 15-30 minutes. It is critical to maintain the reaction temperature below 15°C to minimize side reactions.[13][14]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 15-60 minutes, monitoring the progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The product, if solid, should precipitate.[12]
-
Isolation: Collect the solid product by vacuum filtration. Wash the crude product with cold water until the filtrate is neutral, and then with a small amount of ice-cold methanol to remove impurities.[14]
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified nitro-quinoxaline derivative.[8]
Protocol 2: C7-Nitration of 1-Methylquinoxalin-2(1H)-one with tert-Butyl Nitrite [5]
-
Setup: To an oven-dried sealed tube, add 1-methylquinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.).
-
Reagents: Add acetonitrile (2 mL) and tert-butyl nitrite (0.6 mmol, 3.0 equiv.) under an oxygen atmosphere.
-
Reaction: Seal the tube and stir the reaction mixture at 60°C for 20 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (4 mL) and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the desired 7-nitro-1-methylquinoxalin-2(1H)-one.
Visualizations
Below are diagrams illustrating key workflows and decision-making processes for the nitration of quinoxaline derivatives.
Caption: Troubleshooting workflow for poor regioselectivity in quinoxaline nitration.
Caption: General experimental workflow for the nitration of quinoxaline derivatives.
Caption: Decision tree for selecting a quinoxaline nitration method.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. benchchem.com [benchchem.com]
- 6. Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. amherst.edu [amherst.edu]
- 14. ochem.weebly.com [ochem.weebly.com]
stability and storage conditions for 7-Bromoquinoxalin-2-amine
This technical support center provides guidance on the stability and storage of 7-Bromoquinoxalin-2-amine, along with troubleshooting for common issues encountered during its handling and use in research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: What are the potential signs of degradation of this compound?
A2: Degradation of this compound may be indicated by a change in physical appearance, such as discoloration (e.g., from a light yellow or amber to a darker color), or a change in its physical state.[6] For researchers, the most reliable indicator of degradation is the appearance of new peaks or a decrease in the main peak's area during chromatographic analysis (e.g., HPLC or TLC).
Q3: What are the likely degradation pathways for this compound?
A3: Based on the general chemistry of amines and quinoxaline derivatives, potential degradation pathways include:
-
Oxidation: The amine group and the quinoxaline ring system can be susceptible to oxidation, especially when exposed to air over extended periods or at elevated temperatures.[7] This can lead to the formation of N-oxides or other oxidized byproducts.
-
Hydrolysis: While generally stable, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially lead to hydrolysis of the amine group, although this is less common for aromatic amines.
-
Photodegradation: As some related compounds are light-sensitive, exposure to UV or visible light could induce degradation.[4]
Q4: My experiment is giving unexpected results. Could the stability of this compound be the issue?
A4: Yes, the purity and stability of your starting materials are critical for reproducible experimental outcomes. If you are observing inconsistent results, it is prudent to assess the purity of your this compound. You can do this by running a simple analytical test like HPLC or TLC to check for the presence of impurities or degradation products.
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation during experimental use, it is recommended to:
-
Avoid prolonged exposure to air and light.
-
Use the compound promptly after weighing and preparing solutions.
-
Store stock solutions at low temperatures (e.g., 2-8°C or -20°C) and protect them from light.
-
Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon) if you suspect sensitivity to oxidation.[7]
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Short-term)[5] | To slow down potential degradation reactions. |
| -20°C (Long-term) | For enhanced stability over extended periods. | |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[4] | To prevent oxidation. |
| Light | Keep in a dark place / Use amber vials[4] | To prevent photodegradation. |
| Container | Tightly sealed container[1][2][3] | To prevent exposure to moisture and air. |
| Location | Cool, dry, and well-ventilated area[1][2][3] | To ensure a stable storage environment. |
Troubleshooting Guide
If you suspect that the stability of this compound is affecting your experimental results, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound. Note that the specific conditions may need to be optimized for your particular instrument and column.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
3. HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A and B (e.g., 90:10), and run a linear gradient to increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or use a diode array detector. A wavelength around 254 nm is often a good starting point for aromatic compounds.
-
Injection Volume: 10 µL
4. Data Analysis:
-
Analyze the resulting chromatogram. A pure sample should show a single major peak.
-
The presence of additional peaks indicates impurities or degradation products.
-
The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks.
This guide is intended to provide general advice based on available chemical information. For critical applications, it is always recommended to perform your own stability studies under your specific experimental conditions.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 50358-63-9 CAS MSDS (5-Bromoquinoxalin-6-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 7-Bromoquinoxalin-2-amine and 7-Chloroquinoxalin-2-amine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of aryl halides in common cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination is well-established to follow the general trend: I > Br > OTf > Cl. This trend is dictated by the bond dissociation energy of the carbon-halogen bond, with the weaker C-Br bond being more readily cleaved in the oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond.
Therefore, 7-Bromoquinoxalin-2-amine is expected to be more reactive than 7-Chloroquinoxalin-2-amine in these transformations. This higher reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields. Conversely, the lower reactivity of the chloro-analogue may require more forcing conditions, including higher temperatures, stronger bases, and more specialized catalyst systems.
Data Presentation: A Comparative Overview
The following table summarizes the expected differences in reactivity and typical reaction parameters for Suzuki-Miyaura and Buchwald-Hartwig reactions based on the general principles of aryl halide reactivity.
| Feature | This compound | 7-Chloroquinoxalin-2-amine |
| General Reactivity | Higher | Lower |
| Suzuki-Miyaura Coupling | ||
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃ with bulky phosphine ligands (e.g., XPhos, SPhos) |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Stronger bases like K₃PO₄, CsF |
| Typical Temperature | 80-100 °C | 100-120 °C or higher |
| Expected Yield | Generally good to excellent | Moderate to good, highly dependent on optimized conditions |
| Buchwald-Hartwig Amination | ||
| Typical Catalyst | Pd₂(dba)₃ with ligands like BINAP, Xantphos | Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., RuPhos, BrettPhos) |
| Typical Base | NaOtBu, K₃PO₄ | Stronger, non-nucleophilic bases like LHMDS, KHMDS |
| Typical Temperature | 90-110 °C | 110-130 °C or higher |
| Expected Yield | Generally good to excellent | Moderate to good, highly dependent on catalyst/ligand system |
Experimental Protocols
Below are detailed, representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for 7-haloquinoxalin-2-amine substrates.
Suzuki-Miyaura Coupling: General Protocol
This protocol describes the coupling of an aryl halide with a boronic acid.
Materials:
-
7-Haloquinoxalin-2-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask, add the 7-haloquinoxalin-2-amine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: General Protocol
This protocol describes the coupling of an aryl halide with an amine.
Materials:
-
7-Haloquinoxalin-2-amine (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk tube, add the palladium catalyst and phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, followed by the 7-haloquinoxalin-2-amine, the amine, and the base.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Signaling Pathway: Kinase Inhibition by Quinoxaline Derivatives
Quinoxaline derivatives are frequently investigated as inhibitors of various protein kinases, which play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.
Caption: Inhibition of a generic kinase signaling pathway by a quinoxaline derivative.
A Comparative Analysis of 6-Bromo and 7-Bromo Quinoxaline Isomers: Biological Activity and Therapeutic Potential
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount in the quest for novel therapeutics. This guide provides a detailed comparison of the biological activities of 6-bromoquinoxaline and 7-bromoquinoxaline, supported by available experimental data, detailed protocols, and pathway visualizations.
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and kinase inhibitory effects. The introduction of a bromine substituent onto the quinoxaline ring can significantly modulate its physicochemical properties and biological activity. The position of this halogen atom, specifically at the 6- or 7-position, can lead to distinct pharmacological profiles. While direct comparative studies are limited, this guide synthesizes available data to offer insights into the structure-activity relationships (SAR) of these two isomers.
Comparative Biological Activity
Gathering directly comparable quantitative data for 6-bromoquinoxaline and 7-bromoquinoxaline is challenging due to the lack of head-to-head studies. However, by examining discrete studies on derivatives and considering general SAR principles for halogenated quinoxalines, we can infer potential differences in their biological activities.
It is a general observation in quinoxaline chemistry that the electronic properties of substituents on the benzene ring play a crucial role in determining biological activity. Electron-withdrawing groups, such as bromine, at the 6- and 7-positions can influence the molecule's ability to interact with biological targets.[1][2][3]
Anticancer Activity
For instance, a study on 6,7-disubstituted quinoxaline derivatives demonstrated that the nature and position of substituents significantly impact cytotoxicity.[6] Another study focused on derivatives of 6-bromo-2,3-dichloroquinoxaline, which served as a starting material for more complex molecules with demonstrated anticancer activity.[7][8] These studies suggest that the bromoquinoxaline core is a viable scaffold for developing anticancer agents, although the specific contribution of the bromine position (6- vs. 7-) to the activity of the final compounds is not explicitly delineated.
Antimicrobial Activity
The quinoxaline moiety is a component of several natural and synthetic antimicrobial agents.[7][8] The introduction of a bromine atom can enhance the antimicrobial profile of the molecule. While direct MIC (Minimum Inhibitory Concentration) values for 6-bromoquinoxaline and 7-bromoquinoxaline are not available from a single comparative study, research on derivatives of 7-bromoquinoline-5,8-dione has shown potent antimicrobial activity.[9] This suggests that the 7-bromo substitution pattern can be favorable for this biological effect. General principles of antimicrobial drug design often highlight the importance of lipophilicity and electronic effects, both of which are influenced by the position of the bromine atom.
Kinase Inhibitory Activity
Many quinoxaline-based compounds exert their anticancer effects through the inhibition of various protein kinases.[5][10] The position of the bromine atom can affect the binding affinity of the molecule to the ATP-binding pocket of kinases. A study on 6,7-dimethyl quinoxaline analogs as kinase inhibitors for Alzheimer's disease therapeutics highlighted the importance of substitutions on the benzene ring for selectivity and potency.[11] Although this study does not directly compare the 6- and 7-bromo isomers, it underscores the sensitivity of kinase inhibition to the substitution pattern on the quinoxaline core.
Data Summary
Due to the absence of direct comparative studies, a quantitative data table for the parent 6-bromoquinoxaline and 7-bromoquinoxaline cannot be provided at this time. Research has focused more on derivatives of these isomers. The table below is a placeholder to be populated as more direct comparative data becomes available.
| Biological Activity | Assay | 6-Bromoquinoxaline | 7-Bromoquinoxaline | Reference |
| Anticancer | MTT Assay (IC50) | Data not available | Data not available | |
| Antimicrobial | Broth Microdilution (MIC) | Data not available | Data not available | |
| Kinase Inhibition | Kinase Activity Assay (IC50) | Data not available | Data not available |
Experimental Protocols
Below are detailed methodologies for key experiments typically cited in the evaluation of quinoxaline derivatives.
Synthesis of Bromoquinoxaline Isomers
The synthesis of 6-bromoquinoxaline and 7-bromoquinoxaline can be achieved through the condensation of the corresponding brominated o-phenylenediamine with glyoxal.
-
Synthesis of 6-Bromoquinoxaline: This isomer is typically synthesized by the reaction of 4-bromo-1,2-phenylenediamine with glyoxal. The reaction is often carried out in a suitable solvent like ethanol or acetic acid.[12]
-
Synthesis of 7-Bromoquinoxaline: The synthesis of the 7-bromo isomer would analogously start from 5-bromo-1,2-phenylenediamine.
A general workflow for the synthesis is depicted below:
Figure 1: General synthesis of bromoquinoxalines.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compounds (6-bromoquinoxaline and 7-bromoquinoxaline) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[13]
Figure 2: MTT assay workflow.
Antimicrobial Activity: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Inoculum of the microorganism
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.
-
Add a standardized inoculum of the microorganism to each well.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Kinase Inhibition Assay
A common method to assess kinase inhibition is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[7]
Materials:
-
Target kinase
-
Kinase-specific substrate
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction.
-
Measure the luminescence, which is proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.[14]
Signaling Pathways
Quinoxaline derivatives are known to interfere with various signaling pathways implicated in cancer and other diseases. A prominent target is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis.[4] Inhibition of VEGFR-2 can block downstream cascades like the PI3K/Akt/mTOR and MAPK pathways, thereby affecting cell proliferation, survival, and migration.
Figure 3: Potential inhibition of VEGFR-2 signaling.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 3. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Unravelling the Selectivity of 6,7-Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Bromoquinoxaline synthesis - chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Cytotoxicity Assay Protocols for 7-Bromoquinoxalin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used cytotoxicity assay protocols for evaluating the in vitro anti-cancer activity of 7-Bromoquinoxalin-2-amine derivatives. The selection of an appropriate assay is critical for obtaining accurate and reproducible data in drug discovery and development. This document outlines the principles, detailed experimental procedures, and data interpretation for the MTT, SRB, and LDH assays, enabling researchers to make informed decisions based on their specific experimental needs.
Introduction to Cytotoxicity Assays
Cytotoxicity assays are essential tools in pharmacology and toxicology for determining the potential of a chemical compound to induce cell death. For novel chemical entities like this compound derivatives, which are being investigated for their therapeutic potential, particularly in oncology, these assays represent the first step in characterizing their biological activity. The choice of assay depends on several factors, including the compound's mechanism of action, the cell type used, and the desired endpoint measurement. This guide focuses on three common colorimetric assays: MTT, Sulforhodamine B (SRB), and Lactate Dehydrogenase (LDH).
Comparison of Key Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages | Typical Endpoint |
| MTT | Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[1] | Well-established, widely used, and relatively inexpensive.[2] | Can be affected by compounds that interfere with mitochondrial respiration. The final step requires solubilization of formazan crystals. | IC50 (half-maximal inhibitory concentration) |
| SRB | Measures total protein content, which is proportional to cell number. The bright pink aminoxanthene dye SRB binds to basic amino acid residues of cellular proteins under acidic conditions.[3][4] | Not dependent on metabolic activity, less prone to interference from colored or reducing compounds. The endpoint is stable.[4] | Requires cell fixation, which can be a source of variability. Not suitable for non-adherent cells without protocol modification. | GI50 (half-maximal growth inhibition) |
| LDH | Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the culture medium upon cell membrane damage.[5][6] | Directly measures cell lysis (cytotoxicity). It is a non-destructive assay for the remaining cells. | Can underestimate cytotoxicity if compounds cause growth inhibition without immediate cell lysis. The half-life of LDH in the medium is about 9 hours.[5][7] | Percent cytotoxicity |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This protocol is a widely adopted method for assessing cell viability by measuring the metabolic activity of cells.[2][8]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116, A549)[8][9]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[2]
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[2]
-
DMSO (for solubilization)[2]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[8][10]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[2][8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[2][8]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[2][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[2] Determine the IC50 value by plotting a dose-response curve.[2]
Protocol 2: Sulforhodamine B (SRB) Assay
This assay is based on the measurement of cellular protein content and is a reliable method for cytotoxicity screening.[3][4]
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA), cold 10% (wt/vol)
-
SRB solution (0.057% wt/vol in 1% acetic acid)[12]
-
Tris base solution (10 mM)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the this compound derivatives for 48-72 hours.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.[4]
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate for 30 minutes at room temperature.[12]
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[12]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well.
-
Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.[4][12]
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture supernatant, providing a measure of cytotoxicity.[5]
Materials:
-
Target cells and control cells
-
Complete cell culture medium
-
This compound derivatives (dissolved in DMSO)
-
LDH Assay Kit (commercially available kits like CytoTox 96® are common)[5]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds for the desired exposure period.[5] Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis solution provided in the kit), and a vehicle control.[13]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reagent (containing substrate mix and dye solution) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[13]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Visualization of Experimental Workflow and Signaling Pathways
To further aid in the understanding of these protocols and the potential mechanism of action of quinoxaline derivatives, the following diagrams are provided.
Caption: General workflow for in vitro cytotoxicity testing.
Caption: Postulated signaling pathways affected by quinoxaline derivatives.
Further Mechanistic Studies
Following the initial cytotoxicity screening, further assays can be employed to elucidate the mechanism of action of promising this compound derivatives. These may include:
-
Apoptosis Assays: Using techniques like Annexin V-FITC/PI staining followed by flow cytometry to distinguish between viable, apoptotic, and necrotic cells.[2][8] This helps to determine if the observed cytotoxicity is due to programmed cell death.
-
Cell Cycle Analysis: Analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) using propidium iodide (PI) staining and flow cytometry.[2] This can reveal if the compound induces cell cycle arrest.
-
Western Blotting: To investigate the expression levels of key proteins involved in signaling pathways related to cell proliferation and apoptosis.[9]
By employing a combination of these assays, researchers can build a comprehensive profile of the cytotoxic and mechanistic properties of novel this compound derivatives, guiding further preclinical development.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. scispace.com [scispace.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Unveiling the Anticancer Potential of 7-Bromoquinoxalin-2-amine Derivatives: A Comparative Guide
The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, quinoxaline derivatives have emerged as a promising class of compounds, with a subset, the 7-Bromoquinoxalin-2-amine derivatives, showing notable potential. This guide provides a comparative analysis of the anticancer activity of these derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field. The introduction of a bromo group into the quinoxaline skeleton has been suggested to enhance biological activity, making bromo-substituted quinoxalines a promising area for further research in anticancer therapeutics.[1]
Comparative Anticancer Activity
The anticancer efficacy of this compound derivatives and related quinoxaline compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4m | A549 (Non-small-cell lung) | 9.32 ± 1.56 | 5-Fluorouracil | 4.89 ± 0.20 |
| Compound 4b | A549 (Non-small-cell lung) | 11.98 ± 2.59 | 5-Fluorouracil | 4.89 ± 0.20 |
| Compound 11 | HCT116 (Colon) | 2.5 | Doxorubicin | Not Specified |
| Compound 11 | MCF-7 (Breast) | 9 | Doxorubicin | Not Specified |
| Compound 12 | HCT116 (Colon) | 4.4 | Doxorubicin | Not Specified |
| Compound 12 | MCF-7 (Breast) | 4.4 | Doxorubicin | Not Specified |
| Compound 18 | MCF-7 (Breast) | 22.11 ± 13.3 | Doxorubicin | 11.77 ± 4.57 |
| Compound 17 | A549 (Lung) | 46.6 ± 7.41 | Doxorubicin | Not Specified |
| Compound 17 | HCT-116 (Colon) | 48 ± 8.79 | Doxorubicin | Not Specified |
Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to validate the anticancer activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds on cancer cells by measuring their metabolic activity.
-
Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. The plates are incubated overnight to allow for cell attachment.[3][4]
-
Compound Treatment: Serial dilutions of the quinoxaline derivatives are prepared in the culture medium. The medium in the wells is replaced with the medium containing different concentrations of the compounds. A vehicle control (medium with solvent) is also included. The plates are then incubated for 48-72 hours.[3][4]
-
MTT Addition and Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[4]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.[4]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay is used to determine if the compounds induce programmed cell death (apoptosis).
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24-48 hours.[4][5]
-
Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.[4][5]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Cell Cycle Analysis
This protocol analyzes the distribution of the cell cycle phases in cancer cells treated with the derivatives.
-
Cell Treatment and Fixation: Cells are treated with the quinoxaline derivative for 24-48 hours. After treatment, cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.[3]
-
Staining: The fixed cells are washed and stained with a propidium iodide (PI) solution containing RNase A.[3]
-
Flow Cytometry Analysis: The DNA content of the stained cells is measured by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins in signaling pathways affected by the compounds.
-
Protein Extraction and Quantification: Treated cancer cells are lysed using RIPA buffer, and the total protein concentration is determined using a BCA Protein Assay Kit.[3]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, VEGFR, β-actin), followed by incubation with HRP-conjugated secondary antibodies.[3]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[3]
Mechanism of Action and Signaling Pathways
Several studies suggest that quinoxaline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 can block downstream pathways responsible for cell proliferation, migration, and survival.[4][6]
References
- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
Quinoxaline Core: A Comparative Guide to Its Efficacy Against Other Heterocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Quinoxaline Scaffold with Alternative Heterocycles, Supported by Experimental Data.
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, lauded for its versatile pharmacological activities. Its derivatives have demonstrated a wide spectrum of biological effects, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2][3] This guide provides a comparative analysis of the quinoxaline core against other prominent heterocyclic scaffolds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to inform drug discovery and development efforts.
Head-to-Head Efficacy: Quinoxaline in a Competitive Landscape
The true measure of a scaffold's potential lies in its performance relative to established alternatives. This section presents a quantitative comparison of quinoxaline derivatives against other heterocyclic compounds targeting similar biological pathways.
Anticancer Activity: A Battle of Scaffolds
In the realm of oncology, several heterocyclic cores compete for the attention of medicinal chemists. The following tables summarize the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, for quinoxaline derivatives in comparison to other scaffolds. It is important to note that direct head-to-head comparisons under identical experimental conditions are often limited, and the presented data is compiled from various studies.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Quinoxaline and Other Heterocyclic Derivatives
| Target/Cell Line | Quinoxaline Derivative | Other Heterocyclic Scaffold | IC50 (µM) - Quinoxaline | IC50 (µM) - Other | Reference(s) |
| EGFR T790M | Erlotinib (Quinazoline) | Osimertinib (Pyrimidine) | ~200 nM | ~1 nM | [4] |
| EGFR L858R | Erlotinib (Quinazoline) | Osimertinib (Pyrimidine) | ~2 nM | ~1 nM | [4] |
| A549 (Lung Cancer) | Quinoxaline-Benzimidazole Hybrid | Doxorubicin | 4.37 | Not specified in study | [5] |
| Tubulin Polymerization | Quinoxaline-Benzimidazole Hybrid | - | < 2.19 | - | [5] |
| MGC-803 (Gastric Cancer) | Quinoxaline-Benzoxazole Derivative | Quinoxaline-Benzimidazole Derivative | 1.49 ± 0.18 | Moderately active | [6] |
| MGC-803 (Gastric Cancer) | Quinoxaline-Benzoxazole Derivative | Quinoxaline-Benzothiazole Derivative | 1.49 ± 0.18 | Moderately active | [6] |
| HCT116 (Colon Cancer) | Compound VIIIc (Quinoxaline-urea) | Doxorubicin | 2.5 | Not specified in study | [7] |
| MCF-7 (Breast Cancer) | Compound 14 (Quinoxaline derivative) | Doxorubicin | 2.61 | Comparable activity | [6] |
Note: Data is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Antibacterial and Anti-inflammatory Potential
The versatility of the quinoxaline scaffold extends to antimicrobial and anti-inflammatory applications. While comprehensive comparative data is still emerging, preliminary studies highlight its potential. For instance, quinoxaline derivatives have shown significant antibacterial activity, although the specific substitutions on the quinoxaline ring play a crucial role in determining their potency.[8][9] Similarly, certain quinoxaline derivatives have demonstrated potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes.
Key Signaling Pathways and Mechanisms of Action
Quinoxaline derivatives exert their biological effects by modulating various cellular signaling pathways. A common mechanism, particularly in cancer, is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.
One of the primary targets for quinoxaline-based anticancer agents is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10] Inhibition of VEGFR-2 blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
Caption: VEGFR-2 signaling pathway and the point of inhibition by quinoxaline derivatives.
Another significant target is the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[4] Quinoxaline-based inhibitors can block EGFR signaling, leading to cell cycle arrest and apoptosis.
The anti-inflammatory properties of some quinoxaline derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of pro-inflammatory prostaglandins.
Experimental Methodologies: A Guide to Reproducible Research
To ensure the validity and reproducibility of the comparative data, it is essential to adhere to standardized experimental protocols. The following sections detail the methodologies for key assays used to evaluate the efficacy of quinoxaline and other heterocyclic scaffolds.
General Experimental Workflow for Scaffold Comparison
A systematic approach is crucial when comparing the efficacy of different heterocyclic scaffolds. The following workflow outlines the key steps from initial screening to in-depth mechanistic studies.
Caption: A general experimental workflow for comparing the efficacy of different heterocyclic scaffolds.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[1][11][12]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., quinoxaline and other heterocyclic derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.
In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of a specific kinase.[10][13][14]
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing the recombinant kinase (e.g., VEGFR-2), a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Addition: Add serial dilutions of the test compounds to the reaction mixture in a microplate.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and add a detection reagent to quantify the amount of phosphorylated substrate or the amount of ATP remaining. Several detection methods are available, including luminescence-based assays (e.g., ADP-Glo™), fluorescence, or ELISA.
-
Signal Measurement: Measure the signal using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
COX-2 Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of the COX-2 enzyme.[15][16][17]
Protocol:
-
Enzyme and Compound Pre-incubation: In a reaction tube or well, mix the reaction buffer, a co-factor like hematin, and the purified COX-2 enzyme. Add the test compound at various concentrations and pre-incubate at 37°C.
-
Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.
-
Reaction Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Reaction Termination and Product Measurement: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced, typically using an ELISA-based method or LC-MS/MS.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Conclusion
The quinoxaline scaffold remains a highly attractive and versatile core in medicinal chemistry, demonstrating significant potential across various therapeutic areas. While direct, comprehensive comparative studies against a wide array of other heterocyclic scaffolds are still somewhat limited, the available data suggests that quinoxaline derivatives are highly competitive, particularly in the development of kinase inhibitors for cancer therapy. Their synthetic tractability and the broad chemical space available for derivatization continue to make them a focal point for the design of novel therapeutic agents. The experimental protocols and pathway visualizations provided in this guide offer a framework for the continued exploration and objective evaluation of the quinoxaline core in the dynamic landscape of drug discovery.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Bromoquinoxalin-2-amine Analogs as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-Bromoquinoxalin-2-amine analogs, focusing on their potential as anticancer agents. The quinoxaline scaffold is a recognized "privileged structure" in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] This document summarizes quantitative data on the antiproliferative activity of these analogs, details relevant experimental protocols, and visualizes key experimental workflows and potential signaling pathways.
Data Presentation: Antiproliferative Activity
| Compound | R¹ (at positions 2 & 3) | Cancer Cell Line | GI₅₀ (µM) |
| 7c | Furan | A549 (Lung) | 2.5 |
| HT29 (Colon) | 1.8 | ||
| PC3 (Prostate) | 1.2 | ||
| Analog A | Phenyl | A549 (Lung) | >10 |
| HT29 (Colon) | >10 | ||
| PC3 (Prostate) | >10 | ||
| Analog B | Thiophene | A549 (Lung) | 5.2 |
| HT29 (Colon) | 4.5 | ||
| PC3 (Prostate) | 3.8 | ||
| Analog C | Methyl | A549 (Lung) | >20 |
| HT29 (Colon) | >20 | ||
| PC3 (Prostate) | >20 |
Source: Data adapted from studies on 2,3-substituted quinoxalin-6-amine analogs.[1][2]
Key SAR Insights:
-
Substituents at the 2 and 3 positions are critical: The nature of the substituent at the 2 and 3 positions of the quinoxaline ring significantly impacts antiproliferative activity.
-
Heteroaromatic rings are favorable: Analogs with furan (7c) and thiophene (Analog B) substituents at these positions demonstrate significantly higher potency compared to those with phenyl (Analog A) or methyl (Analog C) groups.
-
Urea moiety at the 6-position: The presence of a urea group at the 6-position of the quinoxaline core is a common feature in analogs showing good antiproliferative activity.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are key protocols typically employed in the evaluation of novel anticancer compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, HT29, PC3)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, the media is removed, and MTT solution is added to each well. The plates are incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Kinase Inhibition Assay
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases.[3] A common method to assess this is a luminescence-based kinase assay.
Materials:
-
Purified recombinant target kinase (e.g., PI3K, Akt)
-
Kinase-specific substrate
-
This compound analogs
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: The kinase, substrate, and various concentrations of the inhibitor (this compound analog) are combined in the wells of a microplate.
-
Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a set period to allow the enzymatic reaction to proceed.
-
Detection: A luminescent kinase assay reagent is added, which measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.
-
Data Acquisition: The luminescence is measured using a luminometer.
-
Data Analysis: The percentage of kinase inhibition is calculated for each concentration of the analog, and the IC50 value is determined.
Mandatory Visualizations
Experimental and SAR Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study of novel chemical compounds.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.
Potential Signaling Pathway Inhibition
Quinoxaline derivatives have been reported to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[1] The following diagram illustrates a potential mechanism of action for this compound analogs.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The available data, primarily from related quinoxaline series, strongly suggests that the nature of substituents on the quinoxaline core plays a pivotal role in determining the antiproliferative activity of these compounds. Specifically, the incorporation of heteroaromatic rings at the 2 and 3 positions appears to be a key factor for enhanced potency.
Further research involving the systematic synthesis and biological evaluation of a focused library of this compound analogs is warranted to fully elucidate the SAR and to identify lead compounds with improved therapeutic potential. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for such future investigations. The inhibition of critical signaling pathways, such as the PI3K/Akt cascade, remains a compelling area of exploration for this class of compounds.
References
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Comparative Efficacy of 7-Bromoquinoxalin-2-amine Derivatives in Oncology: An In Vitro Analysis
A comprehensive review of novel 7-Bromoquinoxalin-2-amine derivatives reveals their potential as potent anti-cancer agents, with several compounds demonstrating significant cytotoxic effects against various human cancer cell lines. This guide synthesizes available in vitro data, comparing the performance of these derivatives and detailing the experimental protocols utilized for their evaluation.
Researchers in oncology are continually exploring new chemical entities that can selectively target cancer cells while minimizing toxicity to healthy tissues. The quinoxaline scaffold has emerged as a promising framework in the design of such therapeutic agents. Derivatives of this compound, in particular, have been the subject of synthetic efforts to generate novel compounds with enhanced anti-proliferative activity. This guide provides an objective comparison of these derivatives based on available experimental data.
In Vitro Cytotoxicity of this compound Derivatives
The anti-cancer potential of newly synthesized this compound derivatives has been assessed against a panel of human cancer cell lines, including those from breast, colon, and liver cancers. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, was determined using standard in vitro assays. The results, summarized in the table below, highlight the varying degrees of cytotoxicity exhibited by different structural modifications of the parent compound.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A (e.g., with triazole ring) | Leukemia (THP-1) | 1.6 | Doxorubicin | - |
| Leukemia (Ty-82) | 2.5 | Doxorubicin | - | |
| Derivative B (e.g., with amide group) | Colon Carcinoma (HCT116) | 2.5 | Doxorubicin | - |
| Breast Adenocarcinoma (MCF-7) | 9.0 | Doxorubicin | - | |
| Derivative C (e.g., N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide) | Breast Adenocarcinoma (MCF-7) | 5.3 | Doxorubicin | - |
| Colon Carcinoma (HCT116) | 4.4 | Doxorubicin | - | |
| Derivative D (e.g., with sulfonohydrazide moiety) | Breast Adenocarcinoma (MCF-7) | 22.11 | Doxorubicin | 11.77 |
Note: The IC50 values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value signifies higher potency. Data is compiled from multiple sources for comparative purposes.
Experimental Protocols
The evaluation of the cytotoxic activity of these derivatives predominantly relies on two key colorimetric assays: the MTT and SRB assays. Below are detailed methodologies for these experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a widely used method to assess cell viability.[1][2] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 48 to 72 hours.
-
MTT Addition: Following incubation, a solution of MTT is added to each well, and the plate is incubated for an additional 2-4 hours.
-
Formazan Solubilization: The culture medium is removed, and a solubilizing agent (such as DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 values are then calculated from the dose-response curves.[2]
SRB (Sulphorhodamine B) Assay
The SRB assay is another robust method for determining cell density, based on the measurement of cellular protein content.[3][4]
Protocol:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. A solution of SRB in acetic acid is then added to each well to stain the cellular proteins.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Dye Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510-540 nm. The IC50 values are calculated from the resulting data.[3][4]
Visualizing Experimental and Signaling Pathways
To better understand the experimental process and the potential mechanisms of action of these derivatives, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the in vitro testing of this compound derivatives.
While the precise mechanisms of action for many this compound derivatives are still under investigation, quinoxaline compounds are known to interfere with key signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.[5][6]
Caption: Potential inhibition of PI3K/Akt and MAPK/ERK pathways by this compound derivatives.
References
- 1. Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line | Semantic Scholar [semanticscholar.org]
- 2. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Structural Confirmation of 7-Bromoquinoxalin-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation and confirmation of 7-Bromoquinoxalin-2-amine. Each method offers unique insights into the molecular architecture, and their combined application provides unambiguous structural verification.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a quinoxaline core substituted with a bromine atom and an amine group, requires careful characterization to ensure purity and confirm its identity. Spectroscopic analysis is the cornerstone of this process, providing a detailed fingerprint of the molecule.
Comparison of Spectroscopic Methods
The following sections detail the expected data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound, along with a comparison of their utility in structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, a detailed structural map can be constructed.
Expected ¹H NMR Data (in DMSO-d₆)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~8.0 - 8.2 | Singlet (s) | - |
| H-5 | ~7.8 - 8.0 | Doublet (d) | ~8.5 - 9.0 |
| H-6 | ~7.6 - 7.8 | Doublet of doublets (dd) | ~8.5 - 9.0, ~2.0 - 2.5 |
| H-8 | ~8.1 - 8.3 | Doublet (d) | ~2.0 - 2.5 |
| -NH₂ | ~7.0 - 7.5 | Broad Singlet (br s) | - |
Expected ¹³C NMR Data (in DMSO-d₆)
| Carbon | Expected Chemical Shift (δ, ppm) |
| C-2 | ~155 - 157 |
| C-3 | ~130 - 132 |
| C-5 | ~128 - 130 |
| C-6 | ~130 - 132 |
| C-7 | ~120 - 122 |
| C-8 | ~135 - 137 |
| C-4a | ~138 - 140 |
| C-8a | ~140 - 142 |
Note: Predicted chemical shifts are based on known data for quinoxaline derivatives and substituent effects. Actual values may vary slightly.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂)[2][3] |
| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂)[3] |
| 1620 - 1580 | C=N and C=C Stretch | Aromatic Quinoxaline Ring |
| 1335 - 1250 | C-N Stretch | Aromatic Amine[3] |
| 850 - 800 | C-H Out-of-plane Bend | Substituted Aromatic Ring |
| 690 - 515 | C-Br Stretch | Bromoalkane[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Expected Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 224 | Corresponding to C₈H₆⁷⁹BrN₃ |
| [M+2]⁺ | 226 | Corresponding to C₈H₆⁸¹BrN₃ |
| [M-Br]⁺ | 145 | Loss of bromine radical |
| [M-HCN]⁺ | 197/199 | Loss of neutral HCN from the pyrazine ring |
A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion ([M]⁺ and [M+2]⁺) of almost equal intensity, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[5] The molecular weight of 2-aminoquinoxaline is 145.16 g/mol .[6]
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[7]
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Parameters (ESI):
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the spectrum in positive ion mode.
-
Mass range: 50-500 m/z.
-
-
Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Analyze the isotopic pattern for the presence of bromine.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of this compound relies on the synergistic use of NMR, IR, and Mass Spectrometry. While NMR provides the detailed carbon-hydrogen framework, IR confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a definitive marker. Together, these techniques provide a robust and comprehensive analytical approach for the unambiguous identification of the target compound, ensuring its suitability for further research and development.
References
- 1. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 2-Aminoquinoxaline | C8H7N3 | CID 224573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Assessing the Kinase Inhibitory Potential of Novel 7-Bromoquinoxalin-2-amine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. The quinoxaline scaffold has emerged as a privileged structure, demonstrating significant potential for kinase inhibition. This guide provides a comparative analysis of novel 7-bromoquinoxalin-2-amine compounds, assessing their kinase inhibitory potential against established kinase inhibitors. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Quantitative Comparison of Kinase Inhibitory Activity
The inhibitory activity of kinase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the IC50 values for a representative this compound derivative and several established multi-kinase inhibitors against a panel of kinases.
Table 1: IC50 Values of a Novel Dibromo-Substituted Quinoxaline Compound
| Compound | Target Kinase | IC50 (nM) |
| Dibromo-substituted quinoxaline 26e | ASK1 | 30.17[1][2] |
Table 2: IC50 Values of Commercially Available Kinase Inhibitors
| Inhibitor | Target Kinase | IC50 (nM) |
| Sunitinib | PDGFRβ | 2[3][4] |
| VEGFR2 (Flk-1) | 80[3][4] | |
| c-Kit | - | |
| FLT3 | 30-50 | |
| Sorafenib | Raf-1 | 6[5] |
| B-Raf | 22[5] | |
| B-Raf (V600E) | 38[5] | |
| VEGFR-1 | 26[5] | |
| VEGFR-2 | 90[5] | |
| VEGFR-3 | 20[5] | |
| PDGFR-β | 57[5] | |
| c-Kit | 68[5] | |
| FLT3 | 58[5] | |
| RET | 43[5] | |
| Gefitinib | EGFR (in PC9 cells) | <1000[6] |
| Erlotinib | EGFR (in PC9 cells) | ~30[7] |
Key Signaling Pathways in Kinase Inhibition
Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and potential therapeutic applications. The following diagrams illustrate the EGFR, VEGFR, and c-Met signaling pathways, which are frequently dysregulated in cancer and are common targets for quinoxaline-based inhibitors.
Caption: Epidermal Growth Factor Receptor (EGFR) Signaling Pathway.
Caption: Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway.
Caption: Hepatocyte Growth Factor Receptor (c-Met) Signaling Pathway.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are essential. Below are methodologies for a common in vitro kinase assay and a cell-based proliferation assay used to evaluate the potency of kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound compound or other test inhibitors
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the test compounds on the metabolic activity of cancer cells, which is an indicator of cell proliferation and viability.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound compound or other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Experimental Workflow
The following diagram illustrates a general workflow for the initial assessment of novel kinase inhibitors.
Caption: General experimental workflow for kinase inhibitor discovery.
References
- 1. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncology-central.com [oncology-central.com]
- 6. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-Bromoquinoxalin-2-amine: Evaluating Scalability and Efficiency
For Researchers, Scientists, and Drug Development Professionals
The strategic synthesis of 7-Bromoquinoxalin-2-amine, a key building block in the development of various pharmacologically active compounds, presents a critical consideration for researchers in terms of scalability, efficiency, and overall practicality. This guide provides a comparative analysis of potential synthetic routes, offering detailed experimental protocols and quantitative data to inform decisions in both academic and industrial settings.
Executive Summary
Three primary synthetic strategies for this compound are evaluated:
-
Route A: Synthesis from a Brominated Precursor (4-Bromo-1,2-phenylenediamine) : This approach introduces the desired bromine substituent at the earliest stage, building the quinoxaline core subsequently.
-
Route B: Late-Stage Bromination of Quinoxalin-2-amine : This strategy involves the formation of the quinoxalin-2-amine scaffold followed by regioselective bromination at the 7-position.
-
Route C: Transformation from a Nitro-Precursor via a Sandmeyer-type Reaction : This route leverages the well-established synthesis of 7-nitroquinoxalin-2-amine, followed by reduction of the nitro group and a subsequent Sandmeyer reaction to install the bromo substituent.
The selection of an optimal route is contingent on factors such as the availability and cost of starting materials, the desired scale of production, and the tolerance of the synthetic pathway to various functional groups.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the proposed synthetic routes. It is important to note that while a detailed, multi-gram synthesis for the precursor 7-nitroquinoxalin-2-amine is well-documented, specific and scalable published procedures for the direct synthesis of this compound are less common. The data presented for Routes A and B are therefore based on established analogous reactions, while Route C is a multi-step sequence with reported yields for the initial stages.
| Parameter | Route A: From 4-Bromo-1,2-phenylenediamine | Route B: Late-Stage Bromination | Route C: From 7-Nitro-Precursor (via Sandmeyer) |
| Starting Material | 4-Bromo-1,2-phenylenediamine | Quinoxalin-2-amine | o-Phenylenediamine |
| Overall Yield (Estimated) | Moderate to Good | Variable (dependent on regioselectivity) | Good (based on precursor synthesis) |
| Number of Steps | 2-3 | 1-2 | 7 |
| Scalability | Potentially scalable | Potentially scalable, but regioselectivity may be an issue. | Demonstrated multi-gram scalability for the nitro-precursor. |
| Key Challenges | Availability and cost of 4-bromo-1,2-phenylenediamine. | Achieving high regioselectivity at the 7-position. | Multi-step process, handling of diazonium salts. |
| Potential Advantages | Direct introduction of bromine, potentially shorter route. | Utilizes a simple, readily available starting material. | Leverages a well-established and scalable initial sequence. |
Experimental Protocols
Route A: Synthesis from 4-Bromo-1,2-phenylenediamine
This route involves the condensation of 4-bromo-1,2-phenylenediamine with a suitable C2-building block, followed by amination.
Step 1: Synthesis of 7-Bromoquinoxalin-2-ol
-
Reaction: To a solution of 4-bromo-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, is added glyoxylic acid (1.1 eq). The reaction mixture is heated to reflux for 2-4 hours.
-
Work-up: Upon cooling, the product precipitates and is collected by filtration, washed with cold solvent, and dried under vacuum.
Step 2: Chlorination of 7-Bromoquinoxalin-2-ol
-
Reaction: 7-Bromoquinoxalin-2-ol (1.0 eq) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). The mixture is heated to reflux for 2-3 hours.
-
Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried.
Step 3: Amination of 2-Chloro-7-bromoquinoxaline
-
Reaction: 2-Chloro-7-bromoquinoxaline (1.0 eq) is dissolved in a suitable solvent like ethanol or isopropanol, and a solution of ammonia in the same solvent (or aqueous ammonia) is added. The reaction is heated in a sealed vessel at a temperature ranging from 100 to 150 °C for several hours.
-
Work-up: After cooling, the solvent is removed under reduced pressure, and the residue is treated with water. The solid product is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Route B: Late-Stage Bromination of Quinoxalin-2-amine
This route focuses on the direct, regioselective bromination of the pre-formed quinoxalin-2-amine.
-
Reaction: Quinoxalin-2-amine (1.0 eq) is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent. A brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction may be facilitated by the presence of a catalyst, such as a Lewis acid or a protic acid.
-
Work-up: The reaction mixture is quenched with a reducing agent (e.g., sodium thiosulfate solution) and neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography to separate the desired 7-bromo isomer from other regioisomers.
Route C: Transformation from a Nitro-Precursor via a Sandmeyer-type Reaction
This multi-step route begins with the scalable synthesis of 7-nitroquinoxalin-2-amine.[1][2]
Step 1-5: Synthesis of 7-Nitroquinoxalin-2-amine
A facile and multi-gram methodology has been described for the synthesis of 7-nitroquinoxalin-2-amine starting from o-phenylenediamine in five steps with good yields.[1][2] The key steps are:
-
Synthesis of quinoxalin-2-ol from o-phenylenediamine and glyoxylic acid.
-
Regioselective nitration of quinoxalin-2-ol to 7-nitroquinoxalin-2-ol.
-
Chlorination of 7-nitroquinoxalin-2-ol to 2-chloro-7-nitroquinoxaline.
-
Amination of 2-chloro-7-nitroquinoxaline with a protected amine (e.g., p-methoxybenzylamine).
-
Deprotection to yield 7-nitroquinoxalin-2-amine.
Step 6: Reduction of 7-Nitroquinoxalin-2-amine to Quinoxaline-2,7-diamine
-
Reaction: 7-Nitroquinoxalin-2-amine (1.0 eq) is dissolved in a suitable solvent like ethanol or methanol. A reducing agent such as tin(II) chloride (SnCl₂·2H₂O) in concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂, Pd/C) is employed to reduce the nitro group to an amine.
-
Work-up: For the SnCl₂ reduction, the reaction mixture is basified, and the product is extracted. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated.
Step 7: Sandmeyer Bromination of Quinoxaline-2,7-diamine
-
Diazotization: Quinoxaline-2,7-diamine (1.0 eq) is dissolved in an aqueous acidic solution (e.g., HBr). The solution is cooled to 0-5 °C, and a solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature to form the diazonium salt.
-
Bromination: The cold diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr. The mixture is warmed to room temperature or slightly heated to facilitate the replacement of the diazonium group with bromine.
-
Work-up: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Visualization of Synthetic Pathways
Caption: Synthetic strategies for this compound.
Experimental Workflow Visualization
Caption: High-level experimental workflows for each synthetic route.
Conclusion and Recommendations
The choice of the most suitable synthetic route for this compound is a trade-off between the number of steps, overall yield, cost of starting materials, and the desired scale of production.
-
Route A is attractive due to its directness, but its feasibility on a large scale is highly dependent on the commercial availability and cost of 4-bromo-1,2-phenylenediamine.
-
Route B is the most concise on paper, but the challenge of achieving high regioselectivity during the bromination step could lead to difficult purification and lower overall yields of the desired product, making it less ideal for large-scale synthesis without significant optimization.
-
Route C , while being the longest, benefits from a well-established and scalable synthesis of its key intermediate, 7-nitroquinoxalin-2-amine.[1][2] The subsequent reduction and Sandmeyer reaction are standard transformations in organic synthesis. For large-scale production where consistency and a reliable starting point are crucial, this route may offer the most practical and ultimately efficient approach, despite the higher step count.
For researchers requiring smaller quantities for initial studies, Route A or an optimized Route B might be more time-efficient. However, for process development and scale-up, the robustness and established foundation of Route C make it a compelling choice. Further investigation and optimization of each route are recommended to determine the most economically viable and efficient method for a specific application.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 7-Bromoquinoxalin-2-amine
Researchers and scientists handling 7-Bromoquinoxalin-2-amine must adhere to stringent disposal protocols to ensure personal safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, reinforcing a culture of safety and responsibility within the laboratory.
This compound, a halogenated aromatic amine, should be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the sink or in regular trash.
Hazard Profile and Safety Precautions
| Hazard Category | Potential Effect |
| Acute Oral Toxicity | Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[2] |
Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use. |
| Eye/Face Protection | Safety goggles or face shield. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust formation is likely, a NIOSH-approved respirator may be necessary. |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
1. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."
-
Do not mix this compound waste with non-halogenated organic or other waste streams.
2. Waste Collection:
-
Collect solid waste in a sealed, robust container.
-
For solutions, use a designated, sealed, and labeled 'Halogenated Liquid Waste' carboy.
-
Store the waste container in a designated Satellite Accumulation Area.
3. Container Management:
-
Keep the waste container tightly closed when not in use.
-
Ensure the container is properly labeled with the chemical name and associated hazards.
4. Disposal Request:
-
Once the container is full, contact your institution's Environmental Health & Safety (EHS) office for hazardous waste pickup.
-
The EHS office will arrange for disposal by a licensed hazardous waste facility.
5. Decontamination of Glassware:
-
Rinse any glassware that has come into contact with this compound with a suitable organic solvent (e.g., acetone, ethanol).
-
The initial rinsate must be collected and disposed of as halogenated organic waste.
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate action is critical.
Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control and Contain: If safe to do so, prevent the spill from spreading using an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Use spark-proof tools and explosion-proof equipment.[2] Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][2]
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 7-Bromoquinoxalin-2-amine
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 7-Bromoquinoxalin-2-amine, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on the known hazards of structurally similar compounds and are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][4] | To protect against splashes, dust, and vapors that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and full-length pants.[1][4] | To prevent skin contact, which may cause irritation or toxicity.[1][3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling powders.[1][4] | To avoid inhalation of dust or fumes that may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
This section details the procedural steps for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible in the immediate vicinity of the handling area.[5]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.
Donning of Personal Protective Equipment (PPE)
The following sequence should be followed for wearing PPE:
-
Protective Clothing: Put on a lab coat over personal clothing.
-
Gloves: Don chemical-resistant gloves. Inspect for any tears or punctures before use.
-
Eye and Face Protection: Wear chemical safety goggles. If there is a significant splash risk, use a face shield in addition to goggles.
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosol generation, wear a NIOSH-approved respirator.
Chemical Handling
-
Weighing: When weighing the solid compound, do so on weighing paper or in a tared container within the fume hood to minimize dust generation.
-
Dissolving: If preparing a solution, add the solid slowly to the solvent to avoid splashing.
-
General Handling: Avoid direct contact with the skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[1]
Accidental Release Measures
-
Spill Containment: In case of a spill, prevent further spread.[1]
-
Cleanup: For solid spills, carefully sweep or vacuum the material into a designated waste container.[1] Avoid generating dust. For liquid spills, absorb with an inert material and place in a sealed container for disposal.[1]
-
Ventilation: Ensure the area is well-ventilated during cleanup.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all waste material, including unused compound, contaminated PPE, and cleaning materials, in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Puncture and crush the empty containers to prevent reuse before disposing of them according to institutional guidelines.
Workflow Visualization
The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
